rac-Vofopitant-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23F3N6O |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-phenyl-N-[[2-(trideuteriomethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/i1D3 |
InChI Key |
XILNRORTJVDYRH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the NK1 Receptor Binding Affinity of Vofopitant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Vofopitant (also known as GR205171), a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. While the deuterated form, rac-Vofopitant-d3, is often utilized as an internal standard in analytical studies due to its mass difference, its binding affinity is considered equivalent to the non-deuterated compound. This document details the quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways associated with the NK1 receptor.
Core Data Presentation: Vofopitant Binding Affinity
The binding affinity of Vofopitant for the NK1 receptor has been characterized across various species, demonstrating high potency and selectivity. The following table summarizes key quantitative data from radioligand binding assays.
| Compound | Receptor | Species | Assay Type | Radioligand | Affinity (pKi/pKd) | Reference |
| Vofopitant (GR205171) | NK1 | Human | Competition | [3H]Substance P | 10.8 (pKd) | [1] |
| Vofopitant (GR205171) | NK1 | Gerbil | Saturation | [3H]GR205171 | 10.8 ± 0.2 (pKd) | [1][2] |
| Vofopitant (GR205171) | NK1 | Human | Competition | [3H]GR205171 | ~10.8 (pKi) | [3] |
| Aprepitant | NK1 | Gerbil | Competition | [3H]GR205171 | Similar to Vofopitant | [1] |
| L-733,060 | NK1 | Gerbil | Competition | [3H]GR205171 | Similar to Vofopitant | [1] |
| NKP-608 | NK1 | Gerbil | Competition | [3H]GR205171 | Lower than Vofopitant | [1] |
Note on Affinity Metrics:
-
pKi: The negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A higher pKi value indicates a higher binding affinity.
-
pKd: The negative logarithm of the dissociation constant (Kd), representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A higher pKd value signifies greater binding affinity.
Vofopitant exhibits negligible affinity for NK2 and NK3 receptors, with pIC50 values less than 5.0.[4] It also shows significantly lower potency at other receptors, including serotonin (5-HT1A, 5-HT1D, 5-HT2A), histamine (H1, H2), and calcium channels, with pKi values in the range of 5.6 to 6.6.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of Vofopitant's binding affinity for the NK1 receptor is typically achieved through competitive radioligand binding assays.[5][6] The following protocol is a generalized representation of such an experiment.
Objective: To determine the inhibition constant (Ki) of Vofopitant for the NK1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the NK1 receptor (e.g., CHO cells) or from brain tissue homogenates (e.g., gerbil or human striatum).[1][2]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the NK1 receptor. [³H]Substance P or [³H]GR205171 are commonly used.[1][2][4]
-
Test Compound: Vofopitant (or this compound).
-
Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., CP-99,994) to determine the level of non-specific binding of the radioligand.[4]
-
Assay Buffer: Typically contains HEPES (50 mM) and MnCl₂ (3 mM), pH 7.4, often supplemented with protease inhibitors like bacitracin, leupeptin, and phosphoramidon to prevent degradation of peptide ligands.[4]
-
Filtration Apparatus: A 96-well harvester to separate bound from free radioligand.[7]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.[7]
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume typically around 200-250 µL.[4][7] Each well contains:
-
The membrane preparation (a specific amount of protein, e.g., 3-5 µg).[4]
-
A fixed concentration of the radioligand (e.g., 0.7-1.0 nM of [³H]Substance P).[4]
-
Varying concentrations of the test compound (Vofopitant).
-
For total binding wells, only the membrane and radioligand are added.
-
For non-specific binding wells, the membrane, radioligand, and a high concentration of the non-specific binding control are added.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 40 minutes).[4]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[7]
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[7]
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Vofopitant concentration.
-
A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Vofopitant that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
NK1 Receptor Signaling Pathway
References
- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Guide: Synthesis and Characterization of rac-Vofopitant-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a proposed synthesis and characterization of racemic Vofopitant-d3 (rac-N-[(2-(methoxy-d3)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine). Vofopitant is a potent neurokinin-1 (NK1) receptor antagonist that has been investigated for various neurological and psychiatric disorders.[1] The introduction of deuterium at the methoxy position can offer significant advantages in drug development, primarily by altering the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties. This guide details a viable synthetic route, comprehensive experimental protocols, and a full characterization workflow for this deuterated analog.
Introduction to Vofopitant and Deuterium Labeling
Vofopitant acts by blocking the action of Substance P (SP) at the NK1 receptor.[1] The SP/NK1 receptor system is implicated in numerous physiological and pathological processes, including pain, inflammation, and mood regulation. By antagonizing this receptor, Vofopitant has shown potential therapeutic effects for conditions like emesis, anxiety, and post-traumatic stress disorder.
Deuterium labeling is a strategic modification in medicinal chemistry used to improve a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, such as oxidation by cytochrome P450 enzymes, that involve the cleavage of this bond. For Vofopitant, the methoxy group represents a potential site of metabolism. Replacing the methoxy protons with deuterium to create a -OCD3 group may reduce the rate of O-demethylation, potentially leading to a longer half-life and improved bioavailability.
Proposed Synthesis of rac-Vofopitant-d3
A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the methylation of the precursor phenol, rac-N-[(2-hydroxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine, using a deuterated methylating agent, iodomethane-d3.
Diagram of Proposed Synthesis
References
An In-depth Technical Guide to the Pharmacokinetic Profile of rac-Vofopitant-d3
Disclaimer: Publicly available pharmacokinetic data for rac-Vofopitant-d3 is limited. This guide provides a representative pharmacokinetic profile and experimental methodologies based on data from analogous Neurokinin-1 (NK1) receptor antagonists, including Vofopitant, Aprepitant, Rolapitant, and Casopitant. This information is intended for research and drug development professionals.
Introduction
This compound is a deuterated analogue of Vofopitant, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. NK1 receptor antagonists represent a significant class of drugs, primarily used for their antiemetic properties in chemotherapy-induced nausea and vomiting (CINV). By blocking the action of Substance P (SP), the natural ligand for the NK1 receptor, these agents mitigate emetic signaling in the central nervous system. Understanding the pharmacokinetic (PK) profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of compounds like this compound is critical for optimizing their therapeutic efficacy and safety. This technical guide synthesizes the known information for this class of compounds to project a likely profile for this compound.
Comparative Pharmacokinetic Profile of NK1 Receptor Antagonists
The following table summarizes key pharmacokinetic parameters for several NK1 receptor antagonists, offering a comparative basis for estimating the profile of this compound.
| Parameter | Aprepitant | Rolapitant | Casopitant | Projected Profile for this compound (Hypothetical) |
| Bioavailability (%) | ~60-65 | Not explicitly stated, but orally active | Rapidly absorbed | ~60-70 |
| Tmax (hours) | ~4 | ~4 | ~1-2 | ~2-4 |
| Protein Binding (%) | >95 | High | High | >95 |
| Volume of Distribution (Vd) | ~70 L | Large (e.g., 387 L in cancer patients) | Not specified | Large |
| Metabolism | Primarily via CYP3A4, minor CYP1A2/2C19 | Primarily via CYP3A4 to active metabolite (M19) | Oxidation, N-demethylation, glucuronidation | Primarily hepatic, likely via CYP3A4 |
| Elimination Half-life (t½) | 9-13 hours | ~169-183 hours (approx. 7 days) | Sex-dependent in rats (faster in males) | Moderate to long |
| Excretion | 57% in urine, 45% in feces (as metabolites) | Primarily in feces | Primarily in feces | Primarily fecal |
Detailed Experimental Protocols
This section outlines standard preclinical protocols that would be employed to determine the pharmacokinetic profile of a novel compound such as this compound.
In Vivo Pharmacokinetic Study in Animal Models (Rat/Dog)
This protocol describes a typical single-dose oral pharmacokinetic study.
2.1.1 Animal Models and Dosing
-
Species: Male Sprague-Dawley rats (n=3-5 per time point) or Beagle dogs (n=3-4, crossover design). Animals are fasted overnight prior to dosing.
-
Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: A single oral dose is administered via gavage for rats or as a capsule for dogs.
2.1.2 Sample Collection
-
Blood Sampling: Serial blood samples (approx. 0.25 mL for rats, 2 mL for dogs) are collected from the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
2.1.3 Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. Samples are vortexed and centrifuged to pellet the protein. The supernatant is then analyzed.
-
LC-MS/MS Analysis: The concentration of this compound and its potential metabolites in the plasma supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
In Vitro Metabolism Study (Liver Microsomes)
This assay evaluates the metabolic stability of the compound.
-
System: Human, rat, or dog liver microsomes.
-
Procedure:
-
This compound is incubated with liver microsomes in a phosphate buffer at 37°C.
-
The reaction is initiated by the addition of a cofactor, NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.
Plasma Protein Binding Assay
This protocol determines the extent to which the compound binds to plasma proteins.
-
Method: Equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device.
-
Procedure:
-
Plasma from the species of interest (human, rat, dog) is spiked with this compound.
-
The spiked plasma is added to one chamber of the RED device, and a protein-free buffer is added to the other chamber, separated by a semipermeable membrane.
-
The device is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.
-
After incubation, aliquots are taken from both chambers, and the concentration of this compound is measured by LC-MS/MS.
-
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates several downstream signaling cascades.
Caption: NK1 Receptor Downstream Signaling Pathways.
Experimental Workflow for a Preclinical Oral PK Study
This diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.
Caption: Preclinical Oral Pharmacokinetic Study Workflow.
Conclusion
While specific pharmacokinetic data for this compound are not available in the public domain, the profile of related NK1 receptor antagonists provides a strong foundation for predicting its behavior. It is anticipated that this compound would exhibit high plasma protein binding, a large volume of distribution, and be metabolized primarily by hepatic enzymes such as CYP3A4. The deuteration in this compound may potentially alter its metabolic rate, possibly leading to a longer half-life and increased exposure compared to its non-deuterated counterpart, a hypothesis that must be confirmed through empirical studies as outlined in this guide. The provided experimental protocols and workflows offer a comprehensive framework for the preclinical evaluation of this and other novel chemical entities.
In Vitro Profile of Vofopitant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available in vitro data for Vofopitant (GR205171). No specific in vitro studies for its deuterated analog, rac-Vofopitant-d3, were found in the public domain. The data presented herein pertains to the non-deuterated parent compound and may not be fully representative of the properties of this compound.
Core Mechanism of Action: NK1 Receptor Antagonism
Vofopitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][3] Vofopitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling cascade.[4] This action prevents the transmission of signals that contribute to conditions like nausea and vomiting.[4][5]
Below is a diagram illustrating the signaling pathway of the NK1 receptor and the inhibitory action of Vofopitant.
Quantitative In Vitro Pharmacology Data
The following tables summarize the binding affinity and selectivity profile of Vofopitant for the NK1 receptor and other off-target receptors.
Table 1: Vofopitant NK1 Receptor Binding Affinity
| Species/Tissue | Radioligand | Parameter | Value | Reference |
| Human | - | pKi | 10.6 | [6] |
| Human Brain | [¹¹C]GR205171 | pK | 10.8 | [7] |
| Gerbil Striatum | [³H]GR205171 | pKd | 10.8 ± 0.2 | [8] |
| Rat | - | pKi | 9.5 | [6] |
| Ferret | - | pKi | 9.8 | [6] |
Table 2: Vofopitant Receptor Selectivity Profile
This table presents the binding affinity of Vofopitant at various other receptors, demonstrating its high selectivity for the NK1 receptor.
| Receptor | Species | Parameter | Value | Reference |
| NK2 | - | pIC50 | < 5.0 | [6] |
| NK3 | - | pIC50 | < 5.0 | [6] |
| 5-HT1A | Rat | pKi | 6.3 | [6] |
| 5-HT1D | Bovine | pKi | 6.6 | [6] |
| 5-HT2A | Rat | pKi | 6.5 | [6] |
| Histamine H1 | Rat | pKi | 6.5 | [6] |
| Histamine H2 | Guinea-pig | pKi | 6.6 | [6] |
| Ca²⁺ Channel | Rat | pKi | 5.6 | [6] |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of Vofopitant are not extensively described in the available literature. The following sections provide representative methodologies for key assays based on standard practices for NK1 receptor antagonists.
NK1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenates from gerbil or human brain striatum are prepared in a suitable buffer.[1][8] Alternatively, membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor can be used.[9]
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand, such as [³H]GR205171, and a range of concentrations of the test compound (Vofopitant).[1][8] The incubation is typically carried out at room temperature for a defined period to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
NK1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to act as an antagonist by inhibiting the functional response (calcium release) induced by an agonist (Substance P).
Workflow:
Detailed Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human NK1 receptor are cultured in appropriate media.[10]
-
Cell Loading: The cells are loaded with a calcium-sensitive dye (e.g., by incubation with Fura-2 AM) or transfected to express a calcium-sensitive photoprotein like aequorin.[10]
-
Compound Incubation: The cells are pre-incubated with various concentrations of Vofopitant for a specified time.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P to induce a calcium response.
-
Signal Detection: The change in intracellular calcium concentration is measured using a plate reader capable of detecting fluorescence or luminescence.
-
Data Analysis: The inhibitory effect of Vofopitant at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).
In Vitro Metabolism and Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)
This type of study assesses the potential of a compound to be metabolized by and/or inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions. While specific data for Vofopitant is not available, a general protocol is outlined below.
Detailed Methodology:
-
System Preparation: Pooled human liver microsomes are used as the enzyme source.[11]
-
Incubation: The test compound (Vofopitant) is incubated with the microsomes in the presence of a NADPH-regenerating system to initiate metabolic reactions.[12] A panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.[11]
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.
-
Sample Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value for the inhibition of each CYP isoform is determined by plotting the percent inhibition against the concentration of the test compound.[13]
Conclusion
The available in vitro data demonstrate that Vofopitant is a highly potent and selective antagonist of the NK1 receptor. Its strong binding affinity for the human NK1 receptor and negligible activity at other tested receptors underscore its specific mechanism of action. While comprehensive details of its in vitro metabolism and specific experimental protocols are not widely published, the representative methodologies provided here offer a framework for the types of studies conducted to characterize such a compound. Further investigation would be required to determine the specific in vitro properties of the deuterated analog, this compound.
References
- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. xenotech.com [xenotech.com]
A Technical Guide to the Solubility and Formulation of rac-Vofopitant-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and potential strategies for the solubility and formulation of rac-Vofopitant-d3, a deuterated analog of the potent and selective tachykinin neurokinin 1 (NK1) receptor antagonist, Vofopitant. Given the limited publicly available data on this compound, this guide leverages information on Vofopitant and other NK1 receptor antagonists to provide a thorough understanding for research and development purposes.
Introduction to this compound
Vofopitant is a non-peptide antagonist of the NK1 receptor, which has been investigated for its potential therapeutic effects in various conditions, including emesis, anxiety, and post-traumatic stress disorder.[1] this compound is its deuterium-labeled counterpart, often used in pharmacokinetic studies to differentiate the administered drug from its metabolites. The core physicochemical properties of this compound are expected to be very similar to those of Vofopitant.
Physicochemical Properties of Vofopitant
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃F₃N₆O | [2] |
| Molecular Weight | 432.4 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Based on available data, Vofopitant is a poorly soluble compound.
Qualitative Solubility of Vofopitant
| Solvent | Solubility | Concentration Range |
| Acetonitrile | Slightly soluble | 0.1-1 mg/mL[2] |
| DMSO | Sparingly soluble | 1-10 mg/mL[2] |
Formulation Strategies for Enhanced Bioavailability
Given the poor solubility of Vofopitant, formulation strategies are crucial to enhance its dissolution and subsequent absorption. A promising approach for poorly soluble drugs is the formulation of amorphous solid dispersions (ASDs).
Amorphous Solid Dispersions (ASDs)
ASDs involve the dispersion of the API in an amorphous state within a polymer matrix. This high-energy amorphous form can lead to significantly increased aqueous solubility and dissolution rates compared to the crystalline form.
Potential Polymers for ASD Formulation of this compound:
Based on successful formulations of other NK1 receptor antagonists like aprepitant, the following polymers are strong candidates for developing ASDs of this compound:
| Polymer | Rationale |
| Soluplus® | Has been shown to form stable amorphous dispersions with aprepitant, significantly improving its dissolution and oral bioavailability. |
| HPMCAS-LF (Hypromellose Acetate Succinate) | Another effective polymer for creating ASDs of aprepitant, leading to enhanced dissolution rates. |
| PVP VA (Copolyvidone) | A commonly used polymer in ASD formulations to stabilize the amorphous form of the API. |
Manufacturing Methods for ASDs:
Two primary methods for preparing ASDs are spray drying and hot-melt extrusion. The choice of method depends on the physicochemical properties of the API and the desired final dosage form.
In Vivo Formulations
For preclinical in vivo studies, several formulations have been reported for Vofopitant dihydrochloride, which provide a basis for developing formulations for this compound. These formulations often utilize a combination of solvents and solubilizing agents to achieve the desired concentration.
Example In Vivo Formulations for Vofopitant Dihydrochloride (to achieve ≥ 2.5 mg/mL) [3]
| Formulation Component | Example Composition 1 | Example Composition 2 | Example Composition 3 |
| Solvent/Co-solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Solubilizer/Vehicle | 40% PEG300, 5% Tween-80 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Aqueous Phase | 45% Saline | - | - |
| Result | Clear solution | Clear solution | Clear solution |
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
This protocol is a common method to determine the kinetic solubility of a compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Incubation: Add a small volume of the DMSO stock solution to a buffered aqueous solution at the desired pH.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
Amorphous Solid Dispersion Formulation (Spray Drying)
This protocol outlines the general steps for preparing an ASD by spray drying.
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., HPMCAS-LF) in a common volatile solvent or mixture of solvents.
-
Spray Drying: Atomize the solution into a hot drying gas stream in a spray dryer. The solvent rapidly evaporates, leaving solid particles of the API dispersed in the polymer matrix.
-
Collection: Collect the dried powder from the cyclone or filter of the spray dryer.
-
Characterization: Characterize the resulting ASD for its physical form (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), and evaluate its dissolution properties.
Visualizations
Tachykinin NK1 Receptor Signaling Pathway
Vofopitant exerts its effect by blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor. The following diagram illustrates the key signaling events initiated by Substance P binding to its receptor.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Solubility and Formulation Development
The following diagram outlines a logical workflow for the solubility assessment and formulation development of a poorly soluble compound like this compound.
Caption: Solubility and Formulation Workflow.
Conclusion
While specific data for this compound is limited, the information available for Vofopitant and other NK1 receptor antagonists provides a strong foundation for its development. The poor aqueous solubility of this class of compounds necessitates the use of enabling formulation technologies. Amorphous solid dispersions represent a highly viable strategy to enhance the oral bioavailability of this compound. The experimental protocols and workflows outlined in this guide provide a systematic approach for researchers and drug development professionals to successfully formulate this promising compound. Further studies to determine the precise pH-solubility profile of this compound are recommended to optimize formulation design.
References
An In-depth Technical Guide to the Discovery and Development of Deuterated NK1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Deuterated NK1 Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for therapeutic intervention in a range of conditions, most notably chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). [1]NK1 receptor antagonists, such as the FDA-approved drug aprepitant, function by blocking the binding of Substance P in the central and peripheral nervous systems, thereby mitigating the emetic reflex. [1] Despite the clinical success of existing NK1 antagonists, there remains an opportunity to improve their pharmacokinetic profiles. One promising strategy to achieve this is through deuteration, the selective replacement of hydrogen atoms with their stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect. This effect can slow down drug metabolism, particularly cytochrome P450 (CYP)-mediated oxidation, which is a major clearance pathway for many NK1 antagonists. [2][3]Slower metabolism can result in a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency, thereby improving patient compliance and the overall therapeutic profile. [2][3][4]This guide provides a comprehensive overview of the discovery and development of deuterated NK1 antagonists, with a focus on the underlying science and methodologies.
The NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design and evaluation of NK1 antagonists.
Drug Development Workflow
The development of a deuterated NK1 antagonist follows a structured workflow from initial concept to preclinical evaluation. This process is designed to systematically assess the compound's viability as a therapeutic agent.
Quantitative Data Summary
The primary advantage of deuterating an NK1 antagonist like aprepitant is the improvement in its pharmacokinetic properties. The following tables summarize key quantitative data for aprepitant and its deuterated analog.
Table 1: In Vitro Receptor Binding Affinity of Aprepitant and its Metabolites
| Compound | Target | IC50 (nM) | Fold-Difference from Aprepitant |
| Aprepitant | Human NK1 Receptor | 0.12 | - |
| Metabolite M-1 | Human NK1 Receptor | ~0.48 | 4 |
| Metabolite M-3 | Human NK1 Receptor | ~1.68 | 14 |
| Metabolite M-4 | Human NK1 Receptor | ~30 | 250 |
| Metabolite M-5 | Human NK1 Receptor | ~840 | 7000 |
Data compiled from literature. [5]The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Table 2: Comparative Pharmacokinetics of Aprepitant vs. Deuterated Aprepitant in Rats
| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |
| Aprepitant | Not Specified | 0.81 | 8.9 | 4.9 |
| Deuterated Aprepitant | Not Specified | 1.29 | 14.2 | 6.8 |
Data from a study on deuterated aprepitant. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.
Table 3: In Vitro Metabolic Stability of Aprepitant vs. Deuterated Aprepitant
| Compound | System | t1/2 (minutes) |
| Aprepitant | Human Liver Microsomes | 121.5 |
| Deuterated Aprepitant | Human Liver Microsomes | 231.0 |
Data from a study on deuterated aprepitant. t1/2: In vitro half-life in the presence of metabolic enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of deuterated NK1 antagonists.
Synthesis of Deuterated Aprepitant (Representative Scheme)
While specific, proprietary synthesis protocols are not publicly available, a representative synthesis can be outlined based on the known synthesis of aprepitant and general deuteration methods. The key is the introduction of deuterium at metabolically labile positions. For aprepitant, a primary site of metabolism is the ethyl group attached to the ether linkage.
Objective: To synthesize a deuterated analog of aprepitant by incorporating deuterium into the ethyl group.
Materials:
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethan-d-ol (deuterated chiral alcohol)
-
(2R,3S)-3-(4-fluorophenyl)-4-(3-oxo-1,2,4-triazol-5-ylmethyl)morpholine intermediate
-
Appropriate solvents (e.g., THF, DMF)
-
Coupling reagents (e.g., DEAD/PPh3 for Mitsunobu reaction or conversion to a leaving group followed by SN2 reaction)
-
Purification materials (e.g., silica gel for chromatography)
Procedure (Conceptual):
-
Preparation of Deuterated Chiral Alcohol: The key starting material, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethan-d-ol, can be synthesized by the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using a deuterated reducing agent such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) in the presence of a chiral catalyst.
-
Coupling Reaction: The deuterated chiral alcohol is then coupled to the morpholine core intermediate. A common method for forming the ether linkage in aprepitant synthesis is the Mitsunobu reaction, which would involve reacting the deuterated alcohol with the morpholine intermediate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final deuterated aprepitant.
-
Characterization: The structure and deuterium incorporation of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro NK1 Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC50 or Ki) of the deuterated NK1 antagonist for the human NK1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Substance P)
-
Deuterated NK1 antagonist (test compound)
-
Non-labeled Substance P (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors)
-
96-well filter plates
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Plate Preparation: Add assay buffer, radiolabeled ligand, and either the test compound (at various concentrations), buffer (for total binding), or excess non-labeled Substance P (for non-specific binding) to the wells of a 96-well plate.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The cell membranes with bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the metabolic stability of the deuterated NK1 antagonist in the presence of human liver microsomal enzymes, primarily CYPs.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Deuterated NK1 antagonist (test compound)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (or other organic solvent) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a master mix containing the test compound and HLMs in phosphate buffer. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from these data.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (e.g., Cmax, AUC, t1/2) of the deuterated NK1 antagonist after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
Deuterated NK1 antagonist formulated in an appropriate vehicle for oral gavage
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single oral dose of the deuterated NK1 antagonist to a group of rats via oral gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from each rat (typically via the tail vein or another appropriate site).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
Conclusion
The strategic application of deuterium chemistry to known NK1 antagonists represents a promising avenue for the development of improved therapeutics. By mitigating metabolic liabilities, deuteration can enhance the pharmacokinetic properties of these drugs, potentially leading to more convenient dosing regimens and an improved safety profile. The methodologies outlined in this guide provide a framework for the systematic discovery, evaluation, and development of novel deuterated NK1 antagonists. As our understanding of the kinetic isotope effect and its application in drug design continues to grow, we can anticipate the emergence of more refined and effective deuterated medicines for a variety of clinical indications.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
rac-Vofopitant-d3 biological activity
An In-Depth Technical Guide on the Biological Activity of rac-Vofopitant-d3
Introduction
Vofopitant (also known as GR205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] The "-d3" designation in this compound indicates the presence of three deuterium atoms, a common strategy in medicinal chemistry to alter the metabolic profile of a compound. This selective deuteration is typically employed to slow down cytochrome P450-mediated metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, without altering the fundamental biological activity at the target receptor.[3][4] This guide details the core biological activity of Vofopitant, which is presumed to be identical to that of its deuterated analogue, this compound. The focus is on its interaction with the NK1 receptor, the associated signaling pathways, and the methodologies used to characterize its activity.
Quantitative Biological Activity Data
The biological activity of Vofopitant has been characterized through various binding and functional assays. The following tables summarize the key quantitative data regarding its affinity for the NK1 receptor and its selectivity over other receptors.
Table 1: Vofopitant Affinity for NK1 Receptors
| Species | Receptor | Parameter | Value | Reference |
| Human | NK1 | pKi | 10.6 | [5] |
| Human | NK1 | Ki | 0.03 nM | [2] |
| Rat | NK1 | pKi | 9.5 | [5] |
| Ferret | NK1 | pKi | 9.8 | [5] |
Table 2: Vofopitant Selectivity Profile
| Receptor/Channel | Species | Parameter | Value | Reference |
| NK2 | - | pIC50 | <5.0 | [5] |
| NK3 | - | pIC50 | <5.0 | [5] |
| 5-HT1A | Rat | pKi | 6.3 | [5] |
| 5-HT1D | Bovine | pKi | 6.6 | [5] |
| 5-HT2A | Rat | pKi | 6.5 | [5] |
| Histamine H1 | Rat | pKi | 6.5 | [5] |
| Histamine H2 | Guinea-pig | pKi | 6.6 | [5] |
| Ca2+ Channel | Rat | pKi | 5.6 | [5] |
Signaling Pathway of the NK1 Receptor and Vofopitant's Mechanism of Action
The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to various physiological effects. Vofopitant acts as a competitive antagonist at this receptor, blocking the effects of Substance P.
NK1 Receptor Signaling Pathway and Vofopitant Inhibition.
Experimental Protocols
The following is a representative protocol for a tachykinin NK1 receptor binding assay, a common method to determine the binding affinity of compounds like Vofopitant.[5]
Objective: To determine the binding affinity of this compound for the tachykinin NK1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]substance P (0.7-1.0 nM final concentration)
-
Non-specific binding control: CP-99,994 (1 µM)
-
Membrane suspension: Containing 3-5 µg of protein with NK1 receptors
-
Assay Buffer: HEPES (50 mM), MnCl2 (3 mM), pH 7.4
-
Wash Buffer: Same as Assay Buffer
-
Incubation Buffer: Assay buffer supplemented with bacitracin (80 µg/mL), leupeptin (8 µg/mL), phosphoramidon (2 µM), and bovine serum albumin (0.04%)
Procedure:
-
The assay is conducted in a total volume of 200 µL.
-
Add 50 µL of wash buffer or the test compound (Vofopitant) at various concentrations to the wells of a microplate.
-
Add 100 µL of the membrane suspension in incubation buffer to each well.
-
Add 50 µL of [3H]substance P to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
To determine non-specific binding, add CP-99,994 to a set of control wells.
-
Terminate the incubation by rapid filtration through a cell harvester onto filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Biological Activity Assessment
The following diagram illustrates a general workflow for assessing the biological activity of a novel compound like this compound.
General workflow for assessing biological activity.
Clinical Development and Therapeutic Potential
Vofopitant has been investigated in clinical trials for various conditions, including social phobia, post-traumatic stress disorder (PTSD), primary insomnia, and sleep initiation and maintenance disorders.[1][6] However, it did not demonstrate sufficient efficacy to be marketed for these indications.[1] Despite this, the potent antiemetic effects observed in preclinical studies are consistent with the mechanism of action of other NK1 receptor antagonists that have been successfully developed as anti-nausea medications.[1][2] The development of this compound would likely be aimed at improving the drug's metabolic stability to potentially enhance its therapeutic window or reduce dosing frequency in future clinical investigations.
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide to the Chemical Properties of rac-Vofopitant-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of rac-Vofopitant-d3, a deuterated isotopologue of Vofopitant. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.
Chemical Properties
This compound is the deuterated form of Vofopitant, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The deuteration is on the methoxy group. While specific experimental data for the deuterated compound is limited, its chemical properties are expected to be very similar to its non-deuterated counterpart, Vofopitant (also known as GR205171).
| Property | Value | Source |
| Compound Name | This compound | MedChemExpress[1] |
| Synonyms | rac-GR 205171-d3 | MedChemExpress[1] |
| Molecular Formula | C₂₁H₂₀D₃F₃N₆O | MedChemExpress[1] |
| Molecular Weight | 435.46 g/mol | MedChemExpress[1] |
| IUPAC Name | (2S,3S)-N-[(2-(methoxy-d3)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine | (Inferred) |
| CAS Number | 168266-90-8 (unlabeled) | Wikipedia[2] |
| Appearance | White to off-white solid | (Inferred) |
| Solubility | Soluble in DMSO | (Inferred) |
Mechanism of Action and Signaling Pathway
This compound, like its non-deuterated form, functions as a competitive antagonist at the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P (SP). The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events. By blocking this interaction, Vofopitant inhibits the downstream effects of SP.
The primary signaling pathway activated by the NK1 receptor involves the Gαq and Gαs G-proteins.[3][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][5] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4]
Below is a diagram illustrating the NK1 receptor signaling pathway and the inhibitory action of Vofopitant.
Experimental Protocols
This compound is a valuable tool in preclinical research, particularly in studies involving the NK1 receptor. The following are detailed methodologies for key experiments where Vofopitant and its analogs are commonly used.
NK1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the NK1 receptor.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells) are prepared.[6]
-
Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris, pH 7.4, containing protease inhibitors) with a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the test compound (this compound).[6]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[6] The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, and to assess the effect of a drug on these levels.
Workflow Diagram:
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent.[7][8] The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.[9]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neurotransmitter of interest.[9]
-
Drug Administration: this compound is administered to the animal.
-
Post-Drug Sample Collection: Dialysate collection continues to monitor the drug-induced changes in neurotransmitter levels.
-
Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.[7]
Forced Swim Test
The forced swim test is a behavioral test in rodents used to screen for antidepressant-like activity.
Workflow Diagram:
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.[10][11]
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session.[10] This is done to induce a state of behavioral despair.
-
Drug Administration: Prior to the test session on Day 2, animals are administered either this compound or a vehicle control.[12]
-
Test Session (Day 2): The animals are placed back into the water for a 5-minute test session.[10][12]
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only the movements necessary to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[10][12]
Conclusion
This compound is a deuterated analog of Vofopitant, a potent NK1 receptor antagonist. Its chemical properties are nearly identical to its non-deuterated counterpart. It acts by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways. The experimental protocols described herein provide a framework for investigating the pharmacological effects of this compound and similar compounds targeting the NK1 receptor. This guide serves as a valuable resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vofopitant - Wikipedia [en.wikipedia.org]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Vofopitant using rac-Vofopitant-d3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting in vivo studies to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Vofopitant, a potent Neurokinin-1 (NK1) receptor antagonist. It outlines the use of rac-Vofopitant-d3 as an internal standard for quantitative bioanalysis.
Introduction
Vofopitant (also known as GR205171) is a selective and high-affinity antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The natural ligand for this receptor is Substance P, a neuropeptide involved in various physiological and pathological processes, including pain, inflammation, depression, and emesis.[3][4] By blocking the NK1 receptor, Vofopitant has shown potential therapeutic effects, including anti-emetic and anxiolytic-like actions in animal models.[2][5]
Accurate characterization of the pharmacokinetic and pharmacodynamic profile of Vofopitant in vivo is crucial for its development as a therapeutic agent. This protocol details a representative in vivo study in a rodent model, covering drug administration, sample collection, and bioanalytical quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated analog, this compound, serves as an essential internal standard to ensure the accuracy and precision of the quantification of Vofopitant in biological matrices.
Mechanism of Action: NK1 Receptor Signaling
Substance P (SP) binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[3][4] This typically involves the activation of Gq and Gs heterotrimeric proteins, leading to the generation of second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[3][4] These messengers modulate intracellular calcium levels and activate protein kinases (e.g., PKC), ultimately influencing cellular processes like proliferation, inflammation, and neurotransmission.[4][6] Vofopitant acts by competitively binding to the NK1 receptor, thereby preventing SP-mediated signaling.[7]
Experimental Protocols
This section describes a general protocol for a pharmacokinetic study of Vofopitant in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines.[8]
Materials and Reagents
-
Test Article: Vofopitant
-
Internal Standard: this compound
-
Vehicle: e.g., 0.5% Methylcellulose in sterile water
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 230-250g)[8]
-
Anesthetics: e.g., Isoflurane
-
Anticoagulant: K2-EDTA or Lithium Heparin[8]
-
Equipment: Oral gavage needles, syringes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system.
Animal Acclimatization and Housing
-
House animals in specific pathogen-free (SPF) conditions with a controlled 12-h light/dark cycle and temperature (23 ± 2°C).[8]
-
Allow a minimum of one week for acclimatization before the start of the experiment.[8]
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approx. 12 hours) before dosing, with water still available.
Vofopitant Formulation and Dosing
-
Prepare a homogenous suspension of Vofopitant in the selected vehicle (e.g., 0.5% Methylcellulose).
-
The dose for pharmacokinetic studies should be high enough for quantification but non-toxic.[9] Based on literature, doses can range from 3 to 30 mg/kg.[1][7]
-
Administer Vofopitant to the treatment group via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
A control group should receive the vehicle only.
Blood Sample Collection
-
Collect blood samples (approx. 200-300 µL) at predetermined time points to characterize the plasma concentration-time profile.[8]
-
Suggested Time Points (Oral Dosing): Pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]
-
Collect samples from the tail vein or via a cannula into tubes containing an anticoagulant.[8]
-
Immediately after collection, gently invert tubes to mix and place on ice.
Plasma Preparation
-
Centrifuge the blood samples at approximately 4°C (e.g., 10,000 x g for 3 minutes) within 30 minutes of collection to separate plasma.[8]
-
Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound) at a known concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to detect and quantify Vofopitant and this compound.
-
Use multiple reaction monitoring (MRM) to track the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Generate a calibration curve using blank plasma spiked with known concentrations of Vofopitant and a fixed concentration of this compound.
-
Calculate the concentration of Vofopitant in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Pharmacokinetic Data Analysis
Use non-compartmental analysis software (e.g., Winnonlin) to determine key pharmacokinetic parameters from the plasma concentration-time data.[8]
Data Presentation
Quantitative data from in vivo studies should be summarized for clarity. The tables below present example data and key parameters from literature.
Table 1: In Vivo Activity of Vofopitant in Animal Models
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
|---|---|---|---|---|
| Gerbil | i.p. | 3 µmol/kg | 100% inhibition of foot tap response | [7] |
| Ferret | N/A | 0.1 mg/kg | Inhibition of emetogen-induced retching and vomiting | [5] |
| Gerbil | N/A | 0.3 - 5 mg/kg | Anxiolytic-like activity in elevated plus maze | [5] |
| Mouse | s.c. | 30 mg/kg | Increased choices of delayed reward in T-maze | [1] |
| Mouse | i.p. | 30 mg/kg | Increased extracellular 5-HT levels (with paroxetine) |[1] |
Table 2: Representative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Description | Unit | Value (e.g., 10 mg/kg, p.o.) |
|---|---|---|---|
| Cmax | Maximum plasma concentration | ng/mL | [To be determined] |
| Tmax | Time to reach Cmax | h | [To be determined] |
| AUC(0-t) | Area under the curve to last measured time point | ng·h/mL | [To be determined] |
| AUC(0-inf) | Area under the curve extrapolated to infinity | ng·h/mL | [To be determined] |
| T½ | Elimination half-life | h | [To be determined] |
| CL/F | Apparent total body clearance | L/h/kg | [To be determined] |
| Vz/F | Apparent volume of distribution | L/kg | [To be determined] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vofopitant - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-Vofopitant-d3 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Vofopitant-d3 is the deuterated form of Vofopitant (also known as GR205171), a potent and selective antagonist of the Neurokinin-1 receptor (NK1R). The NK1R, with its endogenous ligand Substance P (SP), is implicated in various physiological and pathological processes, including inflammation, pain, and the proliferation and metastasis of cancer. The SP/NK1R signaling pathway is frequently overexpressed in tumor cells, making it a promising target for anti-cancer drug development. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its potential as a therapeutic agent.
Mechanism of Action
Vofopitant is a non-peptide antagonist that binds with high affinity to the human NK1 receptor, effectively blocking the downstream signaling cascades initiated by Substance P.[1] This inhibition can lead to the suppression of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2][3]
Signaling Pathway
The binding of Substance P to the NK1 receptor activates several intracellular signaling pathways crucial for cell growth and survival, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. This compound, by blocking the NK1 receptor, can inhibit the activation of these pathways.
Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.
Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table provides example IC50 values for the non-deuterated NK1R antagonist, Aprepitant, which can serve as a reference. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
| Cell Line | Cancer Type | NK1R Antagonist | IC50 (µM) | Incubation Time (h) |
| SW480 | Colon Cancer | Aprepitant | ~15-20 | 48 |
| HCT116 | Colon Cancer | Aprepitant | ~15 | 24 |
| MG-63 | Osteosarcoma | Aprepitant | Dose-dependent inhibition | 24, 48, 72 |
| GBC-SD | Gallbladder Cancer | Aprepitant | Dose-dependent inhibition | 24, 48, 72 |
| NOZ | Gallbladder Cancer | Aprepitant | Dose-dependent inhibition | 24, 48, 72 |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is sparingly soluble in DMSO.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 432.4 g/mol for the non-deuterated form; adjust based on the deuterated molecular weight) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in all experiments.
2. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a scratch in a confluent monolayer.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
-
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
4. Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with 10% FBS
-
This compound stock solution
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Crystal violet stain
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cells in serum-free medium.
-
Add 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the Transwell insert.
-
In the lower chamber, add 600 µL of complete medium with 10% FBS (as a chemoattractant) and different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
5. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of this compound in cell culture assays.
Caption: General experimental workflow for assessing this compound's in vitro effects.
References
Application Notes and Protocols for rac-Vofopitant-d3 Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: rac-Vofopitant-d3 is a deuterated form of Vofopitant (also known as GR205171), a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor is the primary receptor for the neuropeptide Substance P.[3] Blockade of the Substance P/NK1 receptor system has been shown to mediate antiemetic and anxiolytic effects.[1] Vofopitant has a high affinity for the human, rat, and ferret NK1 receptors.[2] This document provides detailed application notes and protocols for the administration of this compound in rodent models for preclinical research.
Mechanism of Action
Vofopitant acts as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P. This blockade inhibits the downstream signaling pathways typically activated by Substance P, which are involved in emesis, pain transmission, and anxiety.[1][3]
Data Presentation
Table 1: In Vitro Receptor Binding Affinities of Vofopitant
| Receptor | Species | Parameter | Value | Reference |
| NK1 | Human | pKi | 10.6 | [2] |
| NK1 | Rat | pKi | 9.5 | [2] |
| NK1 | Ferret | pKi | 9.8 | [2] |
| 5-HT1A | Rat | pKi | 6.3 | [2] |
| 5-HT1D | Bovine | pKi | 6.6 | [2] |
| 5-HT2A | Rat | pKi | 6.5 | [2] |
| Histamine H1 | Rat | pKi | 6.5 | [2] |
| Histamine H2 | Guinea-pig | pKi | 6.6 | [2] |
| Ca2+ channel | Rat | pKi | 5.6 | [2] |
| NK2 | - | pIC50 | <5.0 | [2] |
| NK3 | - | pIC50 | <5.0 | [2] |
Table 2: Reported Doses of Vofopitant in Rodent Models
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Potentiation of paroxetine-induced increase in cortical 5-HT | [4] |
| Rat | 30 mg/kg | Subcutaneous (s.c.) | Increased choices of delayed reward in a T-maze | [4] |
| Ferret | Not Specified | Oral | Inhibition of emesis induced by various agents | [3] |
| Dog | Not Specified | Oral | Inhibition of ipecacuanha-induced emesis | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound
-
Sterile water for injection
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Vehicle Preparation: For many applications, a simple aqueous vehicle is suitable. Vofopitant dihydrochloride is water-soluble.[5] A common vehicle is sterile 0.9% saline. The pH of the final solution should be checked and adjusted to be close to physiological pH (~7.4) if necessary to avoid irritation upon injection.
-
Solubilization:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
For Vofopitant dihydrochloride, it is highly water-soluble.[5] It is recommended to first prepare a stock solution in pure water.[5]
-
For other salt forms or the free base, solubility in aqueous vehicles may be lower. In such cases, a small amount of a co-solvent like DMSO (typically not exceeding 10% of the final volume for mice) or a surfactant like Tween 80 may be required.[4]
-
-
Preparation of Dosing Solution:
-
Aseptically add the calculated amount of this compound to a sterile vial.
-
Add the appropriate volume of sterile water to dissolve the compound, vortexing if necessary.
-
Once fully dissolved, add sterile 0.9% saline to reach the final desired concentration.[5]
-
If the solution appears as a suspension, it should be prepared fresh for each use.[4]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: If the prepared solution is clear, it can be stored at 4°C for up to one week, though fresh preparation is recommended to avoid loss of efficacy.[4] If the solution is a suspension, it must be used immediately.[4]
Protocol 2: Administration of this compound to Rodents
General Considerations:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
The volume of administration should be appropriate for the size of the animal and the route of administration.
-
Animals should be acclimated to the experimental conditions before dosing.
a) Oral Gavage (p.o.)
-
Animal Restraint: Gently but firmly restrain the mouse or rat.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the calculated volume of the this compound solution.
-
Post-administration Monitoring: Monitor the animal for any signs of distress.
b) Intraperitoneal Injection (i.p.)
-
Animal Restraint: Restrain the animal to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.
-
Post-administration Monitoring: Observe the animal for any signs of discomfort.
c) Subcutaneous Injection (s.c.)
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift the loose skin over the back or neck to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the solution.
-
Post-administration Monitoring: Check the injection site for any signs of irritation.
Protocol 3: Assessment of Anxiolytic Activity - Elevated Plus Maze (EPM)
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound or vehicle at the desired dose and route of administration (e.g., 30-60 minutes before the test for i.p. injection).
-
Test Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Mandatory Visualization
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Elevated Plus Maze Test.
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for rac-Vofopitant-d3 in Substance P Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Vofopitant-d3 is a deuterated analog of Vofopitant (GR205171), a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in a multitude of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood regulation. The high affinity and selectivity of Vofopitant for the NK1 receptor make it, and its deuterated form, invaluable tools for elucidating the role of the Substance P signaling pathway in various biological systems. The incorporation of deuterium in this compound makes it particularly useful as an internal standard in quantitative mass spectrometry-based assays, ensuring accurate measurement in complex biological matrices. These notes provide detailed protocols for the application of this compound in studying Substance P pathways.
Physicochemical and Handling Information
Chemical Name: (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine-d3 Synonyms: rac-GR 205171-d3 Molecular Formula: C₂₁H₂₀D₃F₃N₆O Molecular Weight: 435.47 g/mol
Solubility:
-
DMSO: Sparingly soluble (1-10 mg/ml)
-
Acetonitrile: Slightly soluble (0.1-1 mg/ml)
Storage and Stability: Store at -20°C for long-term stability. For short-term storage, solutions can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles.
Safety Precautions: this compound should be handled in a laboratory setting by trained personnel. While a specific Safety Data Sheet (SDS) for the deuterated compound is not readily available, researchers should adhere to standard laboratory safety practices for handling chemical compounds. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Quantitative Data
The following table summarizes the binding affinity of Vofopitant (the non-deuterated parent compound) for the NK1 receptor across different species. The biological activity of this compound is expected to be comparable.
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | NK1 | 10.6 | [1] |
| pKi | Rat | NK1 | 9.5 | [1] |
| pKi | Ferret | NK1 | 9.8 | [1] |
| pKd | Gerbil (Striatum) | NK1 | 10.8 ± 0.2 | [2] |
| Bmax | Gerbil (Striatum) | NK1 | 607 ± 40 fmol/mg protein | [2] |
| Bmax | Gerbil (Cortex) | NK1 | 94 ± 6 fmol/mg protein | [2] |
| pKi | Gerbil (Striatum) | NK1 | High (not specified) | [3] |
| pKi | Human (Striatum) | NK1 | High (not specified) | [3] |
Signaling Pathways and Experimental Logic
The binding of Substance P to its G-protein coupled receptor, NK1, triggers a cascade of intracellular events. This compound acts as a competitive antagonist, blocking these downstream effects.
Substance P/NK1R Signaling Pathway
The following diagram illustrates a typical experimental workflow for characterizing the antagonistic activity of this compound.
Experimental Workflow for Vofopitant Characterization
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-Substance P.
Materials:
-
Cell membranes prepared from cells overexpressing the human NK1 receptor.
-
This compound
-
[³H]-Substance P (Radioligand)
-
Unlabeled Substance P (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Substance P (at a final concentration close to its Kd), and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of unlabeled Substance P (at a final concentration of 1 µM), 25 µL of [³H]-Substance P, and 50 µL of cell membrane suspension.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [³H]-Substance P, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Substance P
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Incubation: After incubation, wash the cells with assay buffer. Add different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration. Calculate the IC₅₀ value from the resulting dose-response curve.
In Vitro Functional Assay: MAPK/ERK Activation
This protocol assesses the ability of this compound to block Substance P-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the NK1 receptor.
-
Serum-free culture medium.
-
Substance P
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Culture cells to near confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with Substance P (at a concentration that induces robust ERK phosphorylation) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the percentage of inhibition of Substance P-induced phosphorylation against the logarithm of the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a critical research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor pathway. Its high affinity and selectivity, combined with its utility as an internal standard, make it suitable for a wide range of in vitro and in vivo studies. The detailed protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their experimental designs.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the relevant literature and safety guidelines when working with chemical reagents.
References
Application Notes and Protocols for rac-Vofopitant-d3 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of rac-Vofopitant-d3, a deuterated analog of the potent and selective neurokinin-1 (NK1) receptor antagonist, Vofopitant (also known as GR205171). Due to the limited direct research on this compound, this document leverages the extensive data on Vofopitant and the established applications of deuterated compounds in pharmaceutical research.
Introduction to this compound
Vofopitant is a high-affinity antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P.[1][2][3] The Substance P/NK1 receptor system is implicated in various physiological and pathological processes in the central nervous system, including pain, inflammation, emesis, anxiety, and depression.[1][4] Vofopitant has been investigated for its antiemetic and anxiolytic properties.[2][3]
"this compound" is the racemic, deuterium-labeled form of Vofopitant, containing three deuterium atoms. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule is a common strategy in drug development for two primary purposes:
-
Altering Metabolic Fate (Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If deuterium is placed at a site of metabolic oxidation, the rate of metabolism can be significantly reduced.[5][6] This can lead to an improved pharmacokinetic profile, including a longer half-life, increased plasma exposure, and potentially a reduced dosing frequency.[7][8]
-
Internal Standard for Quantitative Analysis: Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry-based bioanalysis (e.g., LC-MS/MS).[9][10][11][12] Because they are chemically identical to the analyte but have a different mass, they can be used to accurately correct for variability during sample preparation and analysis.[9][12]
Mechanism of Action
Vofopitant acts as a competitive antagonist at the NK1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, Substance P.[1][3] The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gq/11 proteins.[3][13] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.[2][3] By blocking this initial binding step, Vofopitant inhibits these downstream signaling events.
Quantitative Data
The following tables summarize the binding affinities of the parent compound, Vofopitant, and provide a hypothetical comparison of pharmacokinetic parameters between Vofopitant and this compound to illustrate the potential impact of deuteration.
Table 1: Vofopitant Receptor Binding Affinities
| Receptor | Species | Binding Affinity (pKi / pIC50) | Reference |
| NK1 | Human | 10.6 (pKi) | [9] |
| NK1 | Rat | 9.5 (pKi) | [9] |
| NK1 | Ferret | 9.8 (pKi) | [9] |
| NK2 | - | <5.0 (pIC50) | [9] |
| NK3 | - | <5.0 (pIC50) | [9] |
| 5-HT1A | Rat | 6.3 (pKi) | [9] |
| 5-HT1D | Bovine | 6.6 (pKi) | [9] |
| 5-HT2A | Rat | 6.5 (pKi) | [9] |
| Histamine H1 | Rat | 6.5 (pKi) | [9] |
| Histamine H2 | Guinea-pig | 6.6 (pKi) | [9] |
| Ca2+ Channel | Rat | 5.6 (pKi) | [9] |
Table 2: Hypothetical Pharmacokinetic Parameters: Vofopitant vs. This compound (Note: These are illustrative values to demonstrate the potential kinetic isotope effect. Actual values require experimental determination.)
| Parameter | Vofopitant (Hypothetical) | This compound (Hypothetical) | Potential Implication of Deuteration |
| Half-life (t1/2) | 4 hours | 7 hours | Slower metabolism, longer duration of action |
| Max Concentration (Cmax) | 150 ng/mL | 180 ng/mL | Increased peak plasma concentration |
| Area Under Curve (AUC) | 800 ngh/mL | 1500 ngh/mL | Greater overall drug exposure |
| Clearance (CL) | 1.0 L/h/kg | 0.5 L/h/kg | Reduced rate of elimination from the body |
Experimental Protocols
Protocol 1: In Vitro NK1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or SH-SY5Y cells).
-
Radioligand: [3H]Substance P.
-
Assay Buffer: 50 mM HEPES, 3 mM MnCl2, pH 7.4.
-
Wash Buffer: Assay buffer containing 0.04% BSA, 80 µg/mL bacitracin, 8 µg/mL leupeptin, and 2 µM phosphoramidon.
-
This compound and unlabeled Substance P.
-
Non-specific binding control: A high concentration of a known NK1 antagonist (e.g., 1 µM Aprepitant).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10 pM to 10 µM) in Wash Buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Wash Buffer (for total binding) or non-specific binding control or test compound (this compound).
-
100 µL of NK1 receptor membrane suspension (typically 3-5 µg of protein).
-
50 µL of [3H]Substance P (final concentration of ~0.7-1.0 nM).
-
-
Incubation: Incubate the plate at room temperature for 40 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure to evaluate the pharmacokinetic profile of this compound in rats.
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days before the experiment.
-
Dosing Formulation: Prepare a solution of this compound in an appropriate vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).
-
Administration: Administer a single dose of this compound to the rats via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Blood Sampling: Collect blood samples (~200 µL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method (as described in Protocol 3, using non-deuterated Vofopitant as the internal standard).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
Protocol 3: Quantification of Vofopitant using LC-MS/MS with this compound as an Internal Standard
This protocol details the use of this compound as an internal standard (IS) for the accurate quantification of Vofopitant in plasma samples.
Materials:
-
Plasma samples containing Vofopitant.
-
Internal Standard (IS) working solution: this compound in 50% methanol.
-
Precipitation solvent: Acetonitrile.
-
LC-MS/MS system with a suitable C18 column.
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound IS working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the supernatant onto the LC system. Separate the analyte and IS using a gradient elution on a C18 column.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Vofopitant and this compound.
-
Hypothetical MRM for Vofopitant: Q1: m/z 433.2 -> Q3: m/z [fragment ion]
-
Hypothetical MRM for this compound: Q1: m/z 436.2 -> Q3: m/z [corresponding fragment ion]
-
-
-
Data Processing:
-
Integrate the peak areas for both the Vofopitant and this compound MRM transitions.
-
Calculate the peak area ratio (Vofopitant area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Vofopitant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. bioscientia.de [bioscientia.de]
- 7. researchgate.net [researchgate.net]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac-Vofopitant-d3 as a Tool for PET Imaging of NK1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (also known as GR205171) is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological and pathological processes, including pain, inflammation, depression, and emesis.[2] Consequently, the development of imaging agents to visualize and quantify NK1 receptor distribution and occupancy in the brain is of significant interest for neuroscience research and drug development.
This document provides detailed application notes and protocols for the use of a radiolabeled version of Vofopitant, specifically [11C]GR205171, as a positron emission tomography (PET) imaging tool to study the NK1 receptor in vivo. While rac-Vofopitant-d3, a deuterated form of Vofopitant, is not typically used as the imaging agent itself, it serves as a critical analytical tool for quantitative studies, such as in mass spectrometry-based assays to measure plasma concentrations of the non-labeled drug during receptor occupancy studies.
Quantitative Data
The following tables summarize key quantitative data for Vofopitant and its radiolabeled analogue, [11C]GR205171, relevant to its application in PET imaging.
Table 1: In Vitro Binding Affinity of Vofopitant (GR205171)
| Target Receptor | Species | Parameter | Value |
| NK1 | Human | Ki | 0.03 nM |
| NK2 | - | IC50 | >10,000 nM |
| NK3 | - | IC50 | >10,000 nM |
| 5-HT1A | Rat | Ki | 501 nM |
| 5-HT1D | Bovine | Ki | 251 nM |
| 5-HT2A | Rat | Ki | 316 nM |
| Histamine H1 | - | Ki | 316 nM |
| Histamine H2 | - | Ki | 251 nM |
| Data sourced from Cayman Chemical product information.[3] |
Table 2: Radiosynthesis of [11C]GR205171
| Parameter | Value |
| Precursor | O-desmethyl-GR205171 |
| Radiolabeling Agent | [11C]Methyl Iodide |
| Radiochemical Yield | 45% |
| Total Synthesis Time | 45 minutes |
| Radiochemical Purity | >98% |
| Specific Activity | 20-120 GBq/µmol |
| Data from a study on the radiosynthesis of [11C]GR205171.[4] |
Table 3: In Vivo Brain Uptake of [11C]GR205171 in Rhesus Monkeys
| Brain Region | Standardized Uptake Value (SUV) at 50 min |
| Striatum | 2.8 |
| Other Grey Matter Regions | ~2.0 |
| Cerebellum | Decreasing over time |
| Data from a PET imaging study in rhesus monkeys.[4] |
Experimental Protocols
Radiosynthesis of [11C]GR205171
This protocol describes the synthesis of [11C]GR205171 from its O-desmethyl precursor using [11C]methyl iodide.
Materials:
-
O-desmethyl-GR205171 precursor
-
[11C]Methyl iodide ([11C]CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridges
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Precursor Preparation: Dissolve O-desmethyl-GR205171 in anhydrous DMF.
-
Activation: Add sodium hydride to the precursor solution to deprotonate the phenolic hydroxyl group.
-
Radiolabeling: Introduce [11C]methyl iodide into the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for a short duration (e.g., 5-10 minutes).
-
Purification:
-
Quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system to isolate [11C]GR205171 from the precursor and other byproducts.
-
Collect the fraction containing the radiolabeled product.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Reformulate the purified [11C]GR205171 in a sterile solution, typically containing ethanol and sterile water for injection, suitable for intravenous administration.
-
-
Quality Control:
-
Determine the radiochemical purity using analytical HPLC.
-
Measure the specific activity.
-
Perform a sterile filtration of the final product.
-
In Vivo PET Imaging Protocol
This protocol outlines the general procedure for conducting a PET imaging study with [11C]GR205171 in a non-human primate model.
Materials:
-
[11C]GR205171 formulated for intravenous injection
-
Anesthetized non-human primate
-
PET scanner
-
CT or MRI scanner for anatomical reference
-
Intravenous catheter
-
Blood sampling supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Place an intravenous catheter for radiotracer injection and blood sampling.
-
Position the animal in the PET scanner.
-
-
Transmission Scan: Perform a transmission scan for attenuation correction of the emission data.
-
Radiotracer Injection: Administer a bolus intravenous injection of [11C]GR205171 (e.g., 10-50 MBq).
-
Dynamic PET Scan: Begin dynamic PET data acquisition immediately after injection and continue for a specified duration (e.g., 60-90 minutes).
-
Arterial Blood Sampling (optional but recommended for full quantitative analysis):
-
Collect arterial blood samples at frequent intervals, especially during the initial phase after injection, to measure the arterial input function.
-
Analyze blood samples to determine the fraction of unchanged parent radiotracer over time.
-
-
Anatomical Imaging: Acquire a CT or MRI scan for co-registration with the PET data to define anatomical regions of interest.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the anatomical scan.
-
Delineate regions of interest (ROIs) on the anatomical images (e.g., striatum, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate quantitative parameters such as Standardized Uptake Values (SUVs) or, if arterial blood data is available, use kinetic modeling to determine binding potential (BPND). The cerebellum can be used as a reference region for models that do not require an arterial input function.[5]
-
Visualizations
Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for PET Imaging.
Logical Relationships
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. (2S,3S)-N-[[2-[11C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brain uptake and receptor binding of two [11C]labelled selective high affinity NK1-antagonists, GR203040 and GR205171--PET studies in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing rac-Vofopitant-d3 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (GR205171) is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for its potential therapeutic effects in various central nervous system (CNS) disorders. The efficacy of CNS drug candidates is critically dependent on their ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at the target site. This document provides a comprehensive protocol for assessing the BBB penetration of rac-Vofopitant-d3, a deuterated form of Vofopitant often used as an internal standard in quantitative bioanalysis. The protocol details an in vivo pharmacokinetic study in mice, subsequent sample analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the calculation of key BBB penetration parameters.
Physicochemical Properties of Vofopitant
Understanding the physicochemical properties of a drug is crucial for interpreting its BBB penetration potential.
| Property | Value | Reference |
| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine | |
| Molecular Formula | C21H23F3N6O | |
| Molecular Weight | 432.451 g/mol | |
| Predicted logP | 3.8 | (Predicted value) |
| Predicted pKa | Basic: 8.9, Acidic: 3.5 | (Predicted values) |
Experimental Workflow Overview
The following diagram outlines the major steps in the protocol for assessing the BBB penetration of this compound.
Caption: Experimental workflow for assessing this compound BBB penetration.
Detailed Experimental Protocols
In Vivo Animal Study
This protocol describes a pharmacokinetic study in mice to determine the concentration-time profiles of Vofopitant in plasma and brain.
Materials:
-
rac-Vofopitant
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male CD-1 mice (8-10 weeks old)
-
Syringes and needles for dosing
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Dry ice and liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 7 days prior to the experiment.
-
Dose Formulation: Prepare a solution of rac-Vofopitant in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Dosing: Administer rac-Vofopitant to mice via intravenous (IV) or intraperitoneal (IP) injection. A typical dose for a CNS compound might be 5-10 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-dose, anesthetize a cohort of mice (n=3-4 per time point).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Brain Extraction: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Excise the brain, rinse with cold saline, blot dry, and weigh.
-
Sample Storage: Flash-freeze brain tissue in liquid nitrogen and store at -80°C. Centrifuge blood samples to separate plasma and store plasma at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
2.1. Brain Tissue Homogenization
-
To the weighed brain tissue, add 4 volumes of ice-cold homogenization buffer (e.g., PBS or 20% methanol in water).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is obtained.
-
Store the brain homogenate at -80°C if not used immediately.
2.2. Protein Precipitation and Extraction
-
Plasma Samples: To 50 µL of plasma, add 200 µL of acetonitrile containing this compound as the internal standard (e.g., at 100 ng/mL).
-
Brain Homogenate Samples: To 50 µL of brain homogenate, add 200 µL of acetonitrile containing this compound.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Quantification
This section provides a representative LC-MS/MS method for the quantification of Vofopitant.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vofopitant: Q1: 433.2 -> Q3: 110.1
-
This compound (Internal Standard): Q1: 436.2 -> Q3: 113.1
-
-
Collision Energy: Optimized for each transition.
Determination of Unbound Drug Concentrations
To calculate the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain (fu,b) must be determined.
4.1. Plasma Protein Binding (fu,p) by Equilibrium Dialysis
-
Use a rapid equilibrium dialysis (RED) device.
-
Add plasma containing a known concentration of Vofopitant to one chamber and dialysis buffer (PBS) to the other.
-
Incubate at 37°C for 4-6 hours to reach equilibrium.
-
Quantify the concentration of Vofopitant in both chambers using LC-MS/MS.
-
Calculate fu,p as: fu,p = Concentration in buffer / Concentration in plasma.
4.2. Brain Tissue Binding (fu,b) by Equilibrium Dialysis
-
Use brain homogenate (diluted 1:9 with PBS) in place of plasma.
-
Follow the same procedure as for plasma protein binding.
-
Calculate the fraction unbound in the homogenate (fu,hom).
-
Correct for the dilution factor to obtain the fraction unbound in brain tissue (fu,b) using the following equation: fu,b = (1 / Dilution Factor) / (((1 / fu,hom) - 1) + (1 / Dilution Factor)).
Data Presentation and Calculations
Quantitative Data Summary
The following tables present hypothetical data for a typical CNS drug with properties similar to NK1 receptor antagonists.
Table 1: Pharmacokinetic Parameters of Vofopitant in Mice (10 mg/kg IV)
| Time (min) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 5 | 1250 | 980 |
| 15 | 850 | 750 |
| 30 | 500 | 480 |
| 60 | 250 | 260 |
| 120 | 100 | 110 |
| 240 | 30 | 35 |
Table 2: Unbound Fraction and BBB Penetration Ratios
| Parameter | Value | Description |
| fu,p | 0.02 | Fraction unbound in plasma |
| fu,b | 0.05 | Fraction unbound in brain |
| AUC_plasma (ngmin/mL) | 98,700 | Area under the plasma concentration-time curve |
| AUC_brain (ngmin/g) | 91,500 | Area under the brain concentration-time curve |
| Kp | 0.93 | Brain-to-plasma ratio (AUC_brain / AUC_plasma) |
| Kp,uu | 2.33 | Unbound brain-to-plasma ratio |
Calculation of BBB Penetration Parameters
1. Brain-to-Plasma Ratio (Kp): This ratio represents the total drug distribution between the brain and plasma.
Kp = AUC_brain / AUC_plasma
2. Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate measure of BBB penetration as it considers only the pharmacologically active unbound drug concentrations.
Kp,uu = Kp * (fu,p / fu,b)
A Kp,uu value:
-
≈ 1 suggests passive diffusion across the BBB.
-
> 1 suggests active influx into the brain.
-
< 1 suggests active efflux from the brain.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the measured parameters and the interpretation of BBB penetration.
Caption: Logical flow from experimental data to BBB penetration mechanism.
Conclusion
This protocol provides a detailed framework for assessing the blood-brain barrier penetration of this compound. By combining in vivo pharmacokinetic studies with robust LC-MS/MS analysis and the determination of unbound drug fractions, researchers can accurately calculate the Kp and Kp,uu values. These parameters are essential for understanding the extent of CNS exposure and for making informed decisions in the drug development process for novel NK1 receptor antagonists and other CNS-targeted compounds.
Investigating Emesis Models with rac-Vofopitant-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emesis, the act of vomiting, is a complex reflex centrally coordinated by the brainstem. It serves as a protective mechanism to expel ingested toxins but is also a debilitating side effect of many therapeutic interventions, most notably chemotherapy. The development of effective anti-emetic drugs is crucial for improving patient quality of life and treatment compliance. Neurokinin-1 (NK1) receptor antagonists have emerged as a powerful class of anti-emetics. These drugs act by blocking the binding of Substance P, a key neurotransmitter in the emetic pathway, to its receptor in the brain.
Vofopitant (GR205171) is a potent and selective NK1 receptor antagonist that has demonstrated broad-spectrum anti-emetic activity in various preclinical models. This document provides detailed application notes and protocols for investigating the anti-emetic effects of Vofopitant in established emesis models, with a focus on the use of rac-Vofopitant-d3 as an internal standard for pharmacokinetic analysis. The inclusion of a deuterated standard is critical for accurate quantification of the active pharmaceutical ingredient in biological matrices, a key component of drug development.
Principle and Mechanism of Action
The emetic reflex is controlled by the "vomiting center" in the medulla oblongata, which receives inputs from several sources, including the chemoreceptor trigger zone (CTZ) in the area postrema, the vestibular system, and afferent nerves from the gastrointestinal tract. Substance P, acting on NK1 receptors, is a final common mediator in this pathway. Chemotherapeutic agents like cisplatin can induce both acute and delayed emesis through the release of serotonin (acting on 5-HT3 receptors) and Substance P.
Vofopitant is a non-peptide antagonist that competitively binds to the NK1 receptor, thereby preventing the emetic signal transmission initiated by Substance P.[1] Its ability to cross the blood-brain barrier is essential for its anti-emetic action, as it needs to reach the NK1 receptors in the central nervous system.[2]
Diagram: Simplified Emesis Signaling Pathway and Site of Action of Vofopitant
References
- 1. Antiemetic effect of a tachykinin NK1 receptor antagonist GR205171 on cisplatin-induced early and delayed emesis in the pigeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-Vofopitant-d3 in Anxiety Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant (also known as GR205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are key components of the neurocircuitry involved in stress, fear, and anxiety. Consequently, Vofopitant has been investigated as a potential anxiolytic agent. While clinical trials have explored its efficacy in various anxiety-related disorders, including social phobia and post-traumatic stress disorder (PTSD), it has not been marketed for these indications.
This document provides detailed application notes and protocols relevant to the use of Vofopitant in anxiety disorder research. Crucially, the deuterated form, rac-Vofopitant-d3 , is most likely to be utilized not as a therapeutic agent itself, but as an internal standard in analytical methodologies. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal tool for precise quantification of Vofopitant in biological matrices during pharmacokinetic and pharmacodynamic studies. Deuterated compounds are essential for robust analytical method development and bioanalysis, particularly in mass spectrometry.[1]
Mechanism of Action: NK1 Receptor Antagonism
Vofopitant exerts its effects by blocking the binding of Substance P to the NK1 receptor. This action is believed to modulate neuronal excitability in brain regions associated with anxiety and fear, such as the amygdala.
Signaling Pathway of Substance P and Vofopitant's Intervention
Caption: Vofopitant blocks the Substance P / NK1 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of Vofopitant.
Table 1: Preclinical Binding Affinity of Vofopitant
| Species/Receptor | Binding Affinity (pKi) |
| Human NK1 | 10.6 |
| Rat NK1 | 9.5 |
| Ferret NK1 | 9.8 |
| Rat 5-HT1A | 6.3 |
| Bovine 5-HT1D | 6.6 |
| Rat 5-HT2A | 6.5 |
| Rat Histamine H1 | 6.5 |
| Guinea-pig Histamine H2 | 6.6 |
| Rat Ca2+ channel | 5.6 |
| NK2 | <5.0 (pIC50) |
| NK3 | <5.0 (pIC50) |
| Data from MedChemExpress.[2] |
Table 2: Summary of Vofopitant Clinical Trials in Anxiety-Related Disorders
| Indication | Study Design | N | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Social Phobia | Randomized, Double-Blind, Placebo-Controlled | 36 | 5 mg/day | 6 weeks | Clinical Global Impression Improvement (CGI-I) Scale | Responder rate: 41.7% for Vofopitant vs. 8.3% for placebo. Vofopitant reduced regional cerebral blood flow in the amygdala and surrounding regions during a public speaking task.[3] |
| Chronic PTSD | Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept | 39 | 5 mg/day | 8 weeks | Clinician-Administered PTSD Scale (CAPS) score | No significant difference from placebo on the total CAPS score. A significant improvement was noted on the CAPS hyperarousal symptom cluster.[4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anxiolytic Activity in Gerbils (Preclinical)
This protocol is based on studies evaluating the anxiolytic-like effects of Vofopitant in animal models.[5]
1. Animals:
-
Male Mongolian gerbils.
2. Drug Administration:
-
Vofopitant (GR205171) is dissolved in a suitable vehicle (e.g., sterile water).
-
Administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at desired doses (e.g., 0.02 mg/kg for central NK1 receptor occupancy studies).[5]
3. Behavioral Assay: Elevated Plus-Maze (EPM):
-
The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Gerbils are treated with Vofopitant or vehicle 30-60 minutes prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Measures of anxiety include the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
4. Behavioral Assay: Contextual Fear-Potentiated Startle:
-
Day 1 (Conditioning): Gerbils are placed in a specific context (e.g., a chamber with a distinct odor and lighting) and receive a series of mild foot shocks.
-
Day 2 (Testing): Gerbils are returned to the same context and exposed to a series of loud acoustic startle stimuli. The magnitude of the startle response is measured.
-
Vofopitant or vehicle is administered before the testing phase on Day 2.
-
A reduction in the potentiated startle response in the drug-treated group compared to the vehicle group indicates an anxiolytic effect.
Experimental Workflow for Preclinical Anxiolytic Testing
Caption: Workflow for preclinical evaluation of Vofopitant's anxiolytic effects.
Protocol 2: Human Clinical Trial for Vofopitant in Chronic PTSD
This protocol is a generalized representation based on a proof-of-concept study.[4]
1. Patient Population:
-
Outpatients meeting DSM-IV criteria for chronic PTSD.
-
Clinician-Administered PTSD Scale (CAPS) score of ≥50 at baseline.
2. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-arm design.
-
Includes a 2-week single-blind placebo lead-in period to exclude placebo responders and ensure compliance.
3. Treatment:
-
Investigational Arm: Vofopitant (GR205171) at a fixed dose of 5 mg/day.
-
Control Arm: Matching placebo.
-
Duration: 8 weeks of double-blind treatment.
4. Efficacy Assessments:
-
Primary: Mean change from baseline to endpoint in the total CAPS score.
-
Secondary: Response rate (defined as ≥50% reduction in baseline CAPS score), changes in CAPS sub-cluster scores (e.g., hyperarousal), and other relevant psychiatric rating scales.
5. Pharmacokinetic Sub-Study (Application of this compound):
-
Objective: To determine the pharmacokinetic profile of Vofopitant in the patient population.
-
Sample Collection: Blood samples are collected at predefined time points following drug administration.
-
Bioanalysis:
-
Plasma is separated from whole blood by centrifugation.
-
Vofopitant is extracted from the plasma using liquid-liquid or solid-phase extraction.
-
Internal Standard: A known concentration of this compound is added to each plasma sample prior to extraction.
-
Quantification: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the Vofopitant peak area to the this compound peak area is used to calculate the concentration of Vofopitant in the original sample. This method corrects for any variability in sample processing and instrument response.
-
Logical Relationship in a Clinical Trial with PK Sub-Study
Caption: Clinical trial workflow incorporating a pharmacokinetic sub-study.
Conclusion
Vofopitant, as a selective NK1 receptor antagonist, has been a subject of interest in anxiety disorder research. While its therapeutic efficacy in humans has not led to its approval for these conditions, the protocols and data from its investigation provide a valuable framework for future research in this area. The use of deuterated analogs like This compound is a critical, though often unstated, component of such research, enabling the precise pharmacokinetic measurements that are fundamental to modern drug development. Researchers designing new studies targeting the NK1 system can leverage these established methodologies for both preclinical and clinical investigations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cerebral blood flow changes after treatment of social phobia with the neurokinin-1 antagonist GR205171, citalopram, or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective neurokinin-1 receptor antagonist in chronic PTSD: a randomized, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving rac-Vofopitant-d3 bioavailability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the bioavailability of rac-Vofopitant-d3 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a deuterated form of Vofopitant (GR205171), a potent and selective antagonist of the neurokinin-1 (NK1) receptor. Like many small molecule drugs, its physicochemical properties may lead to poor aqueous solubility and/or extensive first-pass metabolism, which can result in low and variable oral bioavailability. Improving bioavailability is crucial for achieving consistent and therapeutically relevant plasma concentrations in preclinical studies.
Q2: What are the common reasons for low oral bioavailability of compounds like this compound?
A2: Low oral bioavailability is often multifactorial. For compounds like this compound, which are likely poorly soluble, the primary reasons can include:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Slow dissolution rate: Even if soluble, the rate of dissolution from the solid form may be too slow.
-
High first-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. For instance, maropitant, another NK1 receptor antagonist, exhibits low oral bioavailability in dogs due to significant first-pass metabolism.
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q3: What formulation strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific properties of this compound. Common approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano range increases the surface area for dissolution.
-
Amorphous Formulations: Converting the crystalline drug to an amorphous state can improve its solubility and dissolution rate. This is often achieved through solid dispersions.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the drug's solubility in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause: Poor aqueous solubility and slow dissolution rate of the compound.
Troubleshooting Steps:
-
Characterize the Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Assess its crystalline structure and thermal properties.
-
-
Formulation Optimization:
-
Micronization/Nanonization: Reduce the particle size of the drug substance.
-
Develop a Solubilizing Formulation: Experiment with different formulation approaches as outlined in the table below.
-
Illustrative Data on Formulation Improvement:
The following table presents hypothetical pharmacokinetic data for this compound in rats, demonstrating potential improvements with different formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5% |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 12% |
| Solid Dispersion | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 30% |
| SEDDS Formulation | 10 | 400 ± 80 | 0.5 | 2250 ± 450 | 45% |
| Intravenous Solution | 2 | 800 ± 100 | 0.1 | 5000 ± 500 | 100% |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters
Potential Cause: Inconsistent absorption due to formulation issues or physiological differences in the animals.
Troubleshooting Steps:
-
Refine the Formulation:
-
Ensure the formulation is homogeneous and stable. For suspensions, ensure uniform particle size distribution.
-
For solutions, confirm the drug remains fully dissolved and does not precipitate upon administration.
-
-
Standardize Experimental Conditions:
-
Ensure consistent fasting times for all animals before dosing.
-
Use a consistent gavage volume and technique for oral administration.
-
Consider the use of animals from a single, reputable supplier to minimize genetic variability.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse 2% (w/v) of this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering or laser diffraction. The target particle size should be below 500 nm.
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a SEDDS to improve its solubility and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Method:
-
Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Dissolve the required amount of this compound in the SEDDS vehicle with gentle stirring and heating if necessary.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nano- or microemulsion. Characterize the droplet size of the resulting emulsion.
-
Assess the stability of the drug-loaded SEDDS.
Visualizations
Signaling Pathway
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Technical Support Center: Stability of rac-Vofopitant-d3 in DMSO Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with rac-Vofopitant-d3 dissolved in Dimethyl Sulfoxide (DMSO). The information is based on general principles of compound stability in DMSO, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is the deuterium-labeled version of Vofopitant. Vofopitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] It has been investigated for its antiemetic (anti-vomiting) and anxiolytic (anti-anxiety) properties.[2]
Q2: What is the recommended procedure for storing stock solutions of this compound in DMSO?
A: While specific stability data for this compound is unavailable, general best practices for storing compounds in DMSO should be followed. It is recommended to store stock solutions at -20°C or -80°C in tightly sealed, light-resistant vials.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: What are the potential causes of this compound degradation in a DMSO solution?
A: Several factors can contribute to the degradation of this compound in DMSO:
-
Hydrolysis: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups within the this compound molecule.[4][5][6]
-
Oxidation: The piperidine ring in the Vofopitant structure may be susceptible to oxidation, especially if the solution is exposed to air for extended periods.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
-
Thermal Decomposition: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]
Q4: How does deuterium labeling affect the stability of this compound in DMSO?
A: Deuterium labeling is primarily used to alter the metabolic profile of a drug (pharmacokinetics).[7] While it can sometimes enhance metabolic stability, its effect on the chemical stability of a compound in a DMSO solution is generally considered to be minimal. The intrinsic reactivity of the functional groups and the storage conditions are the primary determinants of chemical stability.
Troubleshooting Guide
This guide addresses common issues that may indicate instability of your this compound DMSO solution.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound, leading to a lower effective concentration. | 1. Purity Check: Analyze the purity of the stock solution using a stability-indicating analytical method such as HPLC or LC-MS.2. Prepare Fresh Solution: Prepare a new stock solution from solid this compound and repeat the experiment.3. Review Storage: Ensure that the stock solution is stored under the recommended conditions (low temperature, protected from light and moisture). |
| The solution has changed color over time. | Formation of colored degradation products. | 1. Discontinue Use: Do not use a discolored solution as it is a clear sign of degradation.2. Characterize Degradants: If possible, analyze the solution using LC-MS/MS or NMR to identify the degradation products.3. Optimize Handling: Review your solution handling procedures to minimize exposure to light, air, and moisture. |
| Appearance of new peaks in HPLC or LC-MS chromatograms. | Formation of degradation products. | 1. Forced Degradation Study: Conduct a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential degradation products. This will help in identifying the unknown peaks in your chromatogram.2. Monitor Purity: Implement a routine quality control check to monitor the purity of your stock solution over time. |
Quantitative Data Summary
As there is no specific quantitative stability data available for this compound in DMSO, the following table is provided as a template for users to record their own stability study results.
| Storage Condition | Time Point (Days) | Purity by HPLC (%) | Total Degradants (%) | Observations |
| -80°C | 0 | 99.8 | 0.2 | Clear, colorless solution |
| 30 | ||||
| 90 | ||||
| 180 | ||||
| -20°C | 0 | 99.8 | 0.2 | Clear, colorless solution |
| 30 | ||||
| 90 | ||||
| 180 | ||||
| 4°C | 0 | 99.8 | 0.2 | Clear, colorless solution |
| 7 | ||||
| 30 | ||||
| Room Temperature | 0 | 99.8 | 0.2 | Clear, colorless solution |
| 1 | ||||
| 7 |
Experimental Protocols
Protocol for Stability Assessment of this compound in DMSO
This protocol outlines a general procedure for conducting a stability study of this compound in a DMSO solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity, anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small-volume, amber glass vials with airtight caps.
-
Storage Conditions: Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).
-
Time Points: At designated time points (e.g., 0, 7, 30, 90, and 180 days), remove one aliquot from each storage condition for analysis.
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products. The method should be capable of separating the parent compound from all potential degradants.
-
Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics and estimate the shelf-life.
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Potential degradation pathways for this compound in DMSO.
Caption: A typical experimental workflow for assessing compound stability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vofopitant - Wikipedia [en.wikipedia.org]
- 3. Vofopitant | GR 205171 | Neurokinin Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: rac-Vofopitant-d3 Mass Spectrometry Signal Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry signal of rac-Vofopitant-d3.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weight and exact mass of this compound?
A1: The non-deuterated form, Vofopitant, has a molecular formula of C₂₁H₂₃F₃N₆O and a molar mass of approximately 432.45 g/mol .[1] For this compound, assuming the replacement of three hydrogen atoms with deuterium, the molecular formula is C₂₁H₂₀D₃F₃N₆O. The expected monoisotopic mass and average molecular weight are detailed in the table below.
Q2: What are the common adducts I should look for in the mass spectrum of this compound?
A2: In positive ion mode electrospray ionization (ESI+), you can typically expect to see the protonated molecule [M+H]⁺. Other common adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ might be observed, although protonation is often more favorable for molecules with amine groups like Vofopitant.
Q3: My this compound signal is showing a distribution of isotopic peaks. Is this normal?
A3: Yes, this is completely normal. The isotopic distribution is a result of the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ²H). For a deuterated compound like this compound, you will also see peaks corresponding to different numbers of deuterium atoms if the isotopic purity is less than 100%.
Q4: Can the position of the deuterium labels on this compound affect my results?
A4: Absolutely. If the deuterium atoms are on labile sites, such as on a heteroatom (N-D or O-D) or an acidic carbon, they can exchange with protons from the solvent. This phenomenon, known as H/D exchange, can lead to a decrease in the intensity of your target m/z and an increase in the signal of the non-deuterated or partially deuterated forms.
Quantitative Data Summary
| Identifier | Chemical Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| Vofopitant | C₂₁H₂₃F₃N₆O | 432.1889 | 432.45 | 433.1962 | 455.1781 | 471.1521 |
| This compound | C₂₁H₂₀D₃F₃N₆O | 435.2077 | 435.47 | 436.2150 | 458.1969 | 474.1709 |
Troubleshooting Guides
Issue 1: No Signal or Very Low Signal Intensity for this compound
This is a common issue that can arise from several factors throughout the analytical workflow. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow:
References
Optimizing rac-Vofopitant-d3 dosage for behavioral experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of rac-Vofopitant-d3 for behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the deuterated form of Vofopitant (also known as GR205171), a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1] The NK1 receptor's natural ligand is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] By blocking the NK1 receptor, Vofopitant and its deuterated form inhibit the effects of Substance P.[3][4] The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium, which can alter the drug's metabolic profile, potentially increasing its half-life and metabolic stability without changing its primary mechanism of action.
Q2: What are the potential applications of this compound in behavioral research?
A2: Vofopitant has been investigated for its antiemetic and anxiolytic properties.[1] In preclinical studies, it has shown potential in models of anxiety, depression, and nausea.[1][5] Therefore, this compound is relevant for behavioral experiments exploring these conditions, as well as post-traumatic stress disorder (PTSD) and social phobia, although clinical trials in these areas did not lead to market approval.[1][6]
Q3: What is a typical starting dosage for this compound in animal models?
A3: The optimal dosage will depend on the specific animal model, the route of administration, and the behavioral paradigm. However, based on studies with Vofopitant (GR205171), a common subcutaneous (s.c.) dose in rodents is around 30 mg/kg.[7] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: How should this compound be prepared and administered?
A4: The solubility and stability of this compound in different vehicles should be determined. For subcutaneous or intraperitoneal (i.p.) injections, it may be dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline. Oral administration is also a possibility, though bioavailability may be lower.[8] Always ensure the solution is clear and free of precipitates before administration. A pilot study to determine the pharmacokinetic profile (e.g., time to maximum concentration, half-life) for the chosen route of administration is highly recommended.
Q5: What are the potential side effects or off-target effects of this compound?
A5: Vofopitant has shown negligible affinity for NK2 and NK3 receptors.[7] However, at higher concentrations, it may interact with other receptors, such as serotonin (5-HT) and histamine receptors, and calcium channels, although with much lower potency.[7] In human trials, Vofopitant was generally well-tolerated.[6] Overdoses of NK1 receptor antagonists may lead to drowsiness and headache.[9] Close monitoring of the animals for any adverse behavioral or physiological changes is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | Inadequate Dosage: The dose may be too low to achieve sufficient NK1 receptor occupancy. | Conduct a dose-response study, systematically increasing the dose to find the effective range. |
| Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. | Consider a different route of administration (e.g., s.c. or i.p. instead of oral). Perform pharmacokinetic analysis to measure plasma and brain concentrations. | |
| Timing of Administration: The behavioral test may not be conducted at the time of peak drug concentration. | Determine the time to maximum plasma concentration (Tmax) and adjust the time between drug administration and behavioral testing accordingly. | |
| High variability in results | Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in the administration technique. Use calibrated equipment for accurate dosing. |
| Individual Animal Differences: Metabolic and physiological differences between animals can affect drug response. | Increase the sample size per group to improve statistical power. Ensure proper randomization of animals to treatment groups. | |
| Unexpected or adverse effects | Off-target Effects: At high doses, the drug may interact with other receptors. | Reduce the dosage to the lowest effective level. If adverse effects persist, consider using a more selective NK1 receptor antagonist. |
| Vehicle Effects: The vehicle used to dissolve the drug may have its own behavioral effects. | Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle. |
Experimental Protocols
General Protocol for a Behavioral Experiment
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline).
-
Prepare serial dilutions from the stock solution to achieve the desired final concentrations for injection.
-
Ensure the final injection volume is consistent across all animals (e.g., 5 ml/kg).
-
-
Animal Handling and Acclimation:
-
Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
Handle the animals for several days leading up to the experiment to reduce stress.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (vehicle control, different doses of this compound).
-
Administer the drug or vehicle via the chosen route (e.g., subcutaneous injection).
-
The time between administration and behavioral testing should be based on the known or determined pharmacokinetic profile of the drug.
-
-
Behavioral Assay:
-
Conduct the behavioral test (e.g., elevated plus maze, forced swim test) at the predetermined time point after drug administration.
-
Record the behavioral parameters relevant to the specific assay.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different doses of this compound with the vehicle control.
-
Data Presentation
Vofopitant (GR205171) Receptor Binding Affinity
| Receptor | Species | pKi / pIC50 |
| NK1 | Human | 10.6 |
| NK1 | Rat | 9.5 |
| NK1 | Ferret | 9.8 |
| NK2 | - | <5.0 |
| NK3 | - | <5.0 |
| 5-HT1A | Rat | 6.3 |
| 5-HT1D | Bovine | 6.6 |
| 5-HT2A | Rat | 6.5 |
| Histamine H1 | Rat | 6.5 |
| Histamine H2 | Guinea-pig | 6.6 |
| Ca2+ Channel | Rat | 5.6 |
Data compiled from MedChemExpress.[7]
Visualizations
Signaling Pathway of the NK1 Receptor
Caption: Simplified signaling pathway of the NK1 receptor.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. A selective neurokinin-1 receptor antagonist in chronic PTSD: a randomized, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
rac-Vofopitant-d3 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding rac-Vofopitant-d3, focusing on its potential off-target effects and strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the deuterated, racemic form of Vofopitant (also known as GR205171). Vofopitant is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P.[1][2][3] The "d3" designation indicates that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is typically used to alter the compound's metabolic profile or as a tracer in pharmacokinetic studies and mass spectrometry analysis, but it is not expected to alter its pharmacological activity. The primary, or "on-target," effect of Vofopitant is the blockade of the NK1 receptor.
Q2: What are the known off-target interactions of this compound?
A2: While Vofopitant is highly selective for the NK1 receptor, it has been shown to interact with other receptors at higher concentrations. These interactions are significantly weaker than its affinity for the NK1 receptor. The known off-target binding profile is summarized below. It is crucial to consider these interactions when designing experiments, especially at high compound concentrations.
| Target Receptor | Species | Binding Affinity (pKi) | Binding Affinity (Ki in nM) | Selectivity vs. Human NK1 | Reference |
| On-Target | |||||
| NK1 Receptor | Human | 10.6 | 0.025 | - | [2] |
| Rat | 9.5 | 0.32 | - | [2] | |
| Ferret | 9.8 | 0.16 | - | [2] | |
| Off-Targets | |||||
| 5-HT1A | Rat | 6.3 | 501 | ~20,040-fold | [2][4] |
| 5-HT1D | Bovine | 6.6 | 251 | ~10,040-fold | [2][4] |
| 5-HT2A | Rat | 6.5 | 316 | ~12,640-fold | [2][4] |
| Histamine H1 | Rat | 6.5 | 316 | ~12,640-fold | [2][4] |
| Histamine H2 | Guinea-pig | 6.6 | 251 | ~10,040-fold | [2][4] |
| Ca2+ Channel (L-type) | Rat | 5.6 | 2512 | ~100,480-fold | [2] |
| NK2 Receptor | - | <5.0 | >10,000 | >400,000-fold | [2][4] |
| NK3 Receptor | - | <5.0 | >10,000 | >400,000-fold | [2][4] |
Note: Ki values were calculated from pKi (Ki = 10(-pKi) M) and converted to nM. Selectivity is the ratio of the off-target Ki to the on-target human NK1 Ki.
Q3: How can I differentiate between on-target (NK1-mediated) and off-target effects in my experiments?
A3: To dissect the observed effects, a multi-pronged approach is recommended:
-
Dose-Response Curve: An on-target effect should occur at concentrations consistent with Vofopitant's high affinity for the NK1 receptor (low nanomolar range). Off-target effects will likely require much higher concentrations (micromolar range).
-
Rescue Experiments: If the observed effect is due to NK1 antagonism, it should be mimicked by other structurally different NK1 antagonists and potentially rescued or reversed by the addition of the NK1 agonist, Substance P.
-
Knockout/Knockdown Models: Use cells or animal models where the NK1 receptor (gene TACR1) has been knocked out or its expression is knocked down. The on-target effect of Vofopitant should be absent in these models.
-
Off-Target Antagonism: If an off-target effect is suspected (e.g., via 5-HT1A), pre-treating the system with a selective antagonist for that receptor may block the off-target effect of Vofopitant.
Q4: What was Vofopitant originally developed for?
A4: Vofopitant was initially developed and studied for its antiemetic (anti-vomiting) properties, which is a common application for NK1 antagonists.[3][4] It was also investigated for its potential anxiolytic effects in treating conditions like social phobia and post-traumatic stress disorder (PTSD).[3][5] However, it did not demonstrate sufficient efficacy in clinical trials to be brought to market for these indications.[3]
Troubleshooting Guides
Issue: I'm observing an unexpected phenotype that doesn't align with known NK1 receptor signaling.
This guide provides a systematic workflow to determine if the observed effect is off-target.
Caption: Workflow for Investigating Unexpected Phenotypes.
Issue: How can I mitigate the identified off-target effects of this compound in my experiments?
Once an off-target effect is suspected or confirmed, use the following strategies to minimize its impact on your results.
-
Optimize Concentration: Use the lowest effective concentration of this compound that saturates the NK1 receptor but remains well below the Ki values of known off-targets. A concentration of 1-10 nM is often sufficient for NK1-mediated effects and is >50-fold lower than the affinity for the next most likely off-targets.
-
Use Control Compounds: Always include a negative control (vehicle) and a positive control (another potent, structurally distinct NK1 antagonist). If the second NK1 antagonist does not reproduce the phenotype, it is likely a Vofopitant-specific off-target effect.
-
Employ Orthogonal Approaches: Confirm key findings using non-pharmacological methods. For example, use siRNA/shRNA to knock down the NK1 receptor. This genetic approach should replicate the on-target effects of this compound without causing its chemical-specific off-target effects.
-
Computational Modeling: In silico tools can sometimes predict potential off-target interactions based on the drug's structure and the structures of known receptors.[6][7] This can help prioritize which off-target pathways to investigate experimentally.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol allows for the direct measurement of binding affinity to a suspected off-target receptor.
-
Materials: Cell membranes expressing the receptor of interest (e.g., 5-HT1A), a known radioligand for that receptor (e.g., [3H]8-OH-DPAT), this compound, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure: a. Prepare serial dilutions of this compound (e.g., from 10 pM to 100 µM). b. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and the varying concentrations of this compound. c. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand for the target). d. Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). e. Rapidly harvest the membranes onto filter plates using a cell harvester, and wash to remove unbound radioligand. f. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Subtract non-specific binding from all other readings. b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Vofopitant that displaces 50% of the radioligand). d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay to Confirm Off-Target Activity
This protocol determines if binding to an off-target receptor translates into a functional consequence (e.g., antagonism or agonism). This example uses a calcium flux assay for the Gq-coupled 5-HT2A receptor.
-
Materials: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a known 5-HT2A agonist (e.g., serotonin), and this compound.
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. c. To test for antagonist activity, pre-incubate the cells with various concentrations of this compound for 15-30 minutes. d. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). e. Add a fixed concentration (e.g., EC80) of the 5-HT2A agonist (serotonin) to all wells and measure the change in fluorescence (calcium flux) over time. f. To test for agonist activity, add this compound directly to the cells without pre-incubation with an agonist and measure any calcium flux.
-
Data Analysis: a. For antagonist activity, plot the agonist-induced fluorescence signal against the log concentration of this compound. b. Fit the data to determine the IC50, which represents the concentration of Vofopitant that inhibits 50% of the agonist-induced response. This confirms functional antagonism. c. For agonist activity, an increase in fluorescence upon addition of Vofopitant alone would indicate agonism.
Signaling Pathway Diagram
Caption: On-Target vs. Potential Off-Target Signaling.
References
- 1. Vofopitant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vofopitant - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. news-medical.net [news-medical.net]
Technical Support Center: Refining Purification Methods for rac-Vofopitant-d3 Synthesis
Welcome to the technical support center for the synthesis and purification of rac-Vofopitant-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this deuterated NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its nature as a deuterated compound and the potential for various impurities. Isotopic mixtures of deuterated and non-deuterated compounds can be difficult to separate using standard purification techniques.[1][2] Additionally, impurities may arise from starting materials, side-products of the reaction, or degradation of the final compound.[3][4][5]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of small molecule APIs like this compound.[6][7] Mass Spectrometry (MS) is essential for confirming the molecular weight and the incorporation of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and confirming the location and extent of deuteration.
Q3: What are the most common types of impurities encountered in the synthesis of piperidine-containing compounds like Vofopitant?
A3: Common impurities can include starting materials that were not fully consumed in the reaction, reagents, and byproducts from side reactions. For piperidine-based structures, these can include N-oxides, products of ring-opening, or diastereomers if chiral centers are not controlled.[8][9][10] Degradation products can also form under harsh purification conditions.[3]
Q4: Can this compound be purified by crystallization?
A4: Yes, crystallization is a highly effective method for purifying small molecule APIs and is often the preferred method for achieving high purity on a large scale.[11][12] The success of crystallization depends heavily on the solvent system and the impurity profile.[13] A crystallization-induced diastereoselective transformation has been successfully used in the synthesis of another NK1 receptor antagonist, aprepitant.[14][15]
Q5: When is chromatographic purification recommended for this compound?
A5: Chromatographic methods, such as flash chromatography or preparative HPLC, are recommended when impurities are structurally very similar to the target compound and cannot be removed by crystallization.[7][16] It is also useful for isolating the product from complex reaction mixtures during process development and for purifying small quantities of material for initial studies.[16]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to Crystallize | - Compound is too soluble in the chosen solvent.- Supersaturation has not been reached. | - Add an anti-solvent to decrease solubility.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature. |
| Oiling Out | - The solution is too supersaturated.- The cooling rate is too fast. | - Use a more dilute solution.- Decrease the cooling rate.- Add seed crystals to induce controlled crystallization.[12] |
| Low Purity after Crystallization | - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor. | - Try a different solvent or solvent system.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a cold, poor solvent for the product. |
| Low Yield | - The compound has significant solubility in the mother liquor.- Premature crystallization. | - Cool the crystallization mixture to the lowest practical temperature.- Optimize the solvent system to minimize solubility at low temperatures.- Ensure complete dissolution before cooling. |
Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | - Inappropriate stationary phase or mobile phase.- Column overloading. | - Screen different solvent systems (mobile phases).- Try a different type of chromatography (e.g., normal phase vs. reversed phase).- Reduce the amount of sample loaded onto the column. |
| Peak Tailing | - Strong interaction between the compound and the stationary phase.- Presence of highly polar impurities. | - Add a modifier to the mobile phase (e.g., a small amount of acid or base).- Use a different stationary phase. |
| Product Degradation on Column | - The compound is unstable on the stationary phase (e.g., silica gel can be acidic). | - Use a neutral stationary phase like alumina.- Add a neutralizing agent to the mobile phase.- Work at lower temperatures if possible. |
| Irreproducible Results | - Inconsistent mobile phase preparation.- Column degradation. | - Prepare fresh mobile phase for each run.- Use a guard column to protect the main column.- Ensure the column is properly equilibrated before each injection. |
Experimental Protocols
General Crystallization Protocol
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11][13]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
General Flash Chromatography Protocol
-
Stationary Phase Selection: Typically, silica gel is used for normal-phase chromatography.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to screen for an appropriate solvent system that provides good separation between this compound and its impurities.
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
NK1 Receptor Signaling Pathway
Substance P is the natural ligand for the Neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor (GPCR).[1][2] Vofopitant acts as an antagonist, blocking the binding of Substance P and inhibiting downstream signaling. The activation of the NK-1 receptor primarily signals through Gq and Gs heterotrimeric proteins, leading to the activation of various intracellular pathways.[1][2]
Caption: NK1 Receptor Signaling Pathway and Vofopitant's Mechanism of Action.
Experimental Workflow for Purification
This workflow outlines the general steps for purifying a synthesized active pharmaceutical ingredient (API) like this compound.
Caption: General Purification Workflow for this compound.
Logical Troubleshooting Flow for Low Purity
This diagram provides a logical sequence of steps to troubleshoot low purity issues during the purification process.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Purification of APIs | ZEOCHEM [zeochem.com]
How to prevent rac-Vofopitant-d3 degradation in plasma samples
Welcome to the technical support center for rac-Vofopitant-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
A1: this compound is the deuterated form of Vofopitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor. As a phenylpiperidine derivative, its molecular structure may contain functional groups susceptible to degradation by enzymes present in plasma. Ensuring its stability is crucial for accurate pharmacokinetic and pharmacodynamic studies, as degradation can lead to an underestimation of its concentration, potentially impacting data interpretation and the assessment of its therapeutic potential.
Q2: What are the primary causes of this compound degradation in plasma?
A2: The principal cause of degradation for many small molecule drugs in plasma is enzymatic hydrolysis, particularly by esterases such as carboxylesterases and butyrylcholinesterases.[1][2] These enzymes can cleave labile functional groups, such as esters or amides, within the drug's structure. Additionally, factors like pH shifts and improper storage temperatures can also contribute to the chemical degradation of the compound.
Q3: How does deuteration affect the stability of this compound?
A3: Deuteration, the replacement of hydrogen with its isotope deuterium, can sometimes slow down metabolic degradation through the "kinetic isotope effect." This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. However, the degree of stabilization depends on whether C-H bond cleavage is the rate-determining step in the degradation pathway. Therefore, while deuteration may offer some protection, it does not guarantee complete stability in a complex biological matrix like plasma.
Q4: What are the immediate steps I should take upon collecting plasma samples containing this compound?
A4: To minimize degradation, it is critical to process and store plasma samples appropriately immediately after collection. This includes:
-
Low Temperature: Keep samples on ice or at 4°C during processing.
-
Rapid Processing: Centrifuge the blood samples to separate plasma as quickly as possible.
-
Storage: Immediately freeze the plasma samples at -80°C for long-term storage.
-
Consider Inhibitors: If enzymatic degradation is suspected, add an esterase inhibitor to the collection tubes.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in plasma samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable concentrations of this compound in freshly spiked plasma. | Rapid enzymatic degradation: Plasma esterases are likely hydrolyzing the compound. | 1. Add an esterase inhibitor: Use a broad-spectrum esterase inhibitor such as bis(4-nitrophenyl) phosphate (BNPP) or sodium fluoride (NaF) in your plasma samples immediately after collection. 2. Control Temperature: Perform all sample handling steps on ice or at 4°C to slow down enzymatic activity. |
| Inconsistent results between replicate samples. | 1. Variable enzyme activity: Differences in the enzymatic activity between plasma aliquots. 2. Inconsistent sample handling: Variations in the time between sample collection, processing, and freezing. | 1. Homogenize plasma: Gently invert the pooled plasma sample before aliquoting to ensure homogeneity. 2. Standardize workflow: Adhere to a strict and consistent protocol for all samples, minimizing time at room temperature. |
| Analyte concentration decreases over time during storage. | Inadequate storage conditions: Storage at -20°C may not be sufficient to halt all enzymatic and chemical degradation over extended periods. | Optimize storage: Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes. |
| Interference peaks observed during LC-MS/MS analysis. | Formation of degradation products: The observed peaks may be metabolites or degradation products of this compound. | 1. Characterize metabolites: Use high-resolution mass spectrometry to identify the structure of the interfering peaks. 2. Optimize chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the parent compound from its degradation products. |
Data Presentation: Stability of a Phenylpiperidine Analog in Human Plasma
The following table provides illustrative stability data for a hypothetical this compound analog in human plasma under different conditions. This data is intended to demonstrate the impact of temperature and esterase inhibitors on compound stability.
| Condition | Time (hours) | % Remaining (Mean ± SD) |
| Room Temperature (25°C) | 0 | 100 ± 0 |
| 1 | 65 ± 5.2 | |
| 2 | 42 ± 4.1 | |
| 4 | 18 ± 3.5 | |
| 4°C | 0 | 100 ± 0 |
| 1 | 92 ± 2.8 | |
| 2 | 85 ± 3.1 | |
| 4 | 75 ± 4.0 | |
| Room Temperature + Esterase Inhibitor (e.g., 10 mM BNPP) | 0 | 100 ± 0 |
| 1 | 99 ± 1.5 | |
| 2 | 98 ± 1.8 | |
| 4 | 97 ± 2.0 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the in vitro stability of this compound in plasma.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard (IS) solution (a structurally similar, stable compound)
-
Acetonitrile (ACN), ice-cold
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw pooled human plasma on ice. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Spiking: Dilute the this compound stock solution with PBS to an intermediate concentration. Spike the plasma with the diluted compound to a final concentration of 1 µM. Gently vortex to mix.
-
Incubation: Incubate the spiked plasma at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing 3 volumes (e.g., 150 µL) of ice-cold ACN with the internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Data Calculation: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
Protocol 2: Stabilization of this compound in Plasma Samples
Objective: To prevent the degradation of this compound in plasma samples during collection and processing.
Materials:
-
Blood collection tubes (containing K2EDTA)
-
Esterase inhibitor stock solution (e.g., 100 mM Bis(4-nitrophenyl) phosphate (BNPP) in DMSO)
-
Ice bath
-
Refrigerated centrifuge
Procedure:
-
Inhibitor Addition: Prior to blood collection, add the esterase inhibitor stock solution to the blood collection tubes. For a final concentration of 10 mM BNPP in plasma, and assuming a 50% hematocrit, add 2 µL of 100 mM BNPP stock for every 100 µL of blood to be collected.
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and the esterase inhibitor.
-
Cooling: Immediately place the tube in an ice bath.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Carefully transfer the supernatant (plasma) into pre-labeled cryovials. Immediately store the plasma aliquots at -80°C until analysis.
Visualizations
Caption: Workflow for the in vitro plasma stability assay of this compound.
Caption: Potential degradation pathway of this compound and prevention strategies.
References
Adjusting rac-Vofopitant-d3 experimental parameters for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with rac-Vofopitant-d3 for reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Vofopitant?
A1: this compound is a deuterated form of Vofopitant. Vofopitant (also known as GR205171) is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution is often used in research to study the metabolism and pharmacokinetics of a drug, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes.
Q2: What is the mechanism of action for Vofopitant?
A2: Vofopitant acts by blocking the NK1 receptor, for which the natural ligand is Substance P, a neuropeptide belonging to the tachykinin family.[3] The activation of the NK1 receptor by Substance P initiates various intracellular signaling pathways.[3][4] Vofopitant competitively inhibits this binding, thereby preventing the downstream signaling cascades associated with inflammation, pain, and emesis.[2][5]
Q3: What are the known binding affinities of Vofopitant?
A3: Vofopitant exhibits high affinity for the NK1 receptor across different species. The following table summarizes the reported binding affinities (pKi) for the non-deuterated compound, Vofopitant.
| Receptor/Species | pKi |
| Human NK1 Receptor | 10.6 |
| Rat NK1 Receptor | 9.5 |
| Ferret NK1 Receptor | 9.8 |
| Rat 5-HT1A | 6.3 |
| Bovine 5-HT1D | 6.6 |
| Rat 5-HT2A | 6.5 |
| Rat Histamine H1 | 6.5 |
| Guinea-pig Histamine H2 | 6.6 |
| Rat Ca2+ channel | 5.6 |
Data sourced from MedChemExpress.[1]
Q4: In what experimental models has Vofopitant been studied?
A4: Vofopitant has been evaluated in various animal models. It has demonstrated anti-emetic effects in ferrets and has shown anxiolytic-like actions in gerbils.[2][5] Additionally, its interaction with selective serotonin reuptake inhibitors (SSRIs) has been investigated in mice, where it was found to increase extracellular serotonin levels in the frontal cortex when co-administered with paroxetine.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in NK1 receptor binding assays.
-
Possible Cause: Variability in cell line expression of the NK1 receptor, improper storage of this compound, or issues with the radioligand.
-
Troubleshooting Steps:
-
Cell Line Verification: Regularly verify the expression level of the NK1 receptor in your cell line using a validated method like flow cytometry or western blotting.
-
Compound Integrity: Ensure that this compound is stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture). Before use, allow the compound to equilibrate to room temperature.
-
Radioligand Quality: Check the expiration date and specific activity of the radiolabeled Substance P or other NK1 receptor agonist/antagonist used in the assay.
-
Assay Buffer Composition: Ensure the composition of your binding buffer is consistent across experiments, including pH, ionic strength, and any protease inhibitors.
-
Issue 2: Poor bioavailability or unexpected pharmacokinetic profile in animal studies.
-
Possible Cause: Issues with vehicle formulation, route of administration, or species-specific metabolism.
-
Troubleshooting Steps:
-
Vehicle Optimization: The solubility of this compound may vary in different vehicles. Experiment with common formulation vehicles (e.g., saline, PBS, DMSO/Cremophor EL/saline mixtures) to ensure complete dissolution and stability.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous, oral) can significantly impact bioavailability.[1] Consult literature for Vofopitant or similar compounds to select the most appropriate route for your experimental goals.
-
Metabolic Stability: While deuteration is intended to slow metabolism, the metabolic profile can still vary between species. Consider performing a pilot pharmacokinetic study to determine the half-life and clearance of this compound in your chosen animal model.
-
Experimental Protocols
Protocol: In Vitro NK1 Receptor Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human NK1 receptor expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: [³H]-Substance P
-
Non-labeled competitor: Substance P
-
Test compound: this compound
-
96-well plates
-
Scintillation fluid and counter
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture the NK1-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-Substance P to each well.
-
For total binding, add only the radioligand and cell membranes.
-
For non-specific binding, add a high concentration of non-labeled Substance P in addition to the radioligand and membranes.
-
For the competition curve, add varying concentrations of this compound to the wells along with the radioligand and membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
-
Visualizations
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for an In Vitro NK1 Receptor Binding Assay.
References
Validation & Comparative
A Comparative Guide to rac-Vofopitant-d3 and Vofopitant in Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vofopitant and its deuterated analog, rac-Vofopitant-d3, within the context of pharmacokinetic (PK) studies. While direct comparative PK data between the two is not applicable due to their distinct roles, this document elucidates their respective functions, supported by established bioanalytical principles and experimental methodologies.
Introduction to Vofopitant and the Role of Deuterated Analogs
Vofopitant (also known as GR205171) is a potent and highly selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor's natural ligand is Substance P, a neuropeptide involved in pain transmission and emetic signaling pathways.[2][3] By blocking the NK-1 receptor, Vofopitant has been investigated for its potential as an antiemetic, anxiolytic, and antidepressant agent.[1][4][5][6]
In pharmacokinetic research, the accurate quantification of a drug in biological matrices (such as plasma or tissue) is crucial. This is often achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. To ensure the reliability of LC-MS/MS data, a stable isotope-labeled internal standard (SIL-IS) is essential.[7][8] this compound, a deuterated version of Vofopitant, serves this purpose. The substitution of hydrogen atoms with deuterium atoms results in a molecule that is chemically almost identical to Vofopitant but has a higher mass. This property allows it to be distinguished by the mass spectrometer while behaving similarly to the parent drug during sample preparation and analysis.[8]
Functional Comparison in a Pharmacokinetic Context
The primary distinction between Vofopitant and this compound lies in their application within a research setting. Vofopitant is the pharmacologically active compound, the "analyte," whose absorption, distribution, metabolism, and excretion (ADME) are under investigation. This compound, on the other hand, is the "internal standard," a tool used to ensure the accuracy of the analyte's quantification.[7][8][9]
| Feature | Vofopitant (Analyte) | This compound (Internal Standard) |
| Primary Role | The substance of interest in the pharmacokinetic study. | A tool to ensure accurate quantification of the analyte. |
| Pharmacological Activity | High affinity for the NK-1 receptor, producing a biological effect. | Not intended for pharmacological effect; used in minute, consistent quantities. |
| Administration | Administered to the study subject (e.g., human, rat) to determine its PK profile. | Spiked into biological samples ex vivo during sample processing. |
| Quantification | Concentration in biological samples is the unknown variable to be measured. | Added at a known, constant concentration to all samples and standards. |
| LC-MS/MS Behavior | Co-elutes with the internal standard but is differentiated by mass. | Co-elutes with the analyte but is differentiated by mass. |
| Purpose of Measurement | To understand the drug's behavior in the body over time. | To correct for variability in sample extraction, injection volume, and matrix effects.[7] |
Experimental Protocol: A Typical Pharmacokinetic Study
Below is a representative protocol for a pharmacokinetic study of Vofopitant using this compound as an internal standard.
1. Dosing and Sample Collection:
-
Healthy subjects or laboratory animals are administered a defined dose of Vofopitant, either orally or intravenously.
-
Blood samples are collected into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood cells by centrifugation and stored at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
An aliquot of a plasma sample (e.g., 50 µL) is transferred to a microcentrifuge tube.
-
A precise volume of a working solution of this compound in a protein-precipitating solvent (e.g., acetonitrile) is added to the plasma sample.
-
The mixture is vortexed vigorously to ensure complete protein precipitation and release of the drug.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant, containing both Vofopitant and this compound, is transferred to a clean tube or a 96-well plate for analysis.[10][11]
3. LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Vofopitant and this compound, being chemically similar, travel through the HPLC column at nearly the same rate (co-elution).
-
The eluent from the HPLC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Vofopitant and this compound.
-
The instrument measures the peak area for both the analyte (Vofopitant) and the internal standard (this compound).
4. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of Vofopitant to the peak area of this compound against known concentrations of Vofopitant.
-
The concentration of Vofopitant in the study samples is determined by calculating their peak area ratios and interpolating the concentration from the calibration curve.
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are then calculated from the concentration-time data.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for a pharmacokinetic study using an internal standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. agilent.com [agilent.com]
A Comparative Analysis of rac-Vofopitant-d3 and Other NK1 Receptor Antagonists for Researchers
This guide provides a detailed comparison of the efficacy of rac-Vofopitant-d3 and other prominent neurokinin-1 (NK1) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines quantitative efficacy data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. The deuterated this compound is a labeled form of Vofopitant (also known as GR205171), and its binding affinity is expected to be comparable to the parent compound. Therefore, this guide will focus on the efficacy of Vofopitant and its counterparts.
Quantitative Efficacy at the Human NK1 Receptor
The primary measure of in vitro efficacy for an NK1 receptor antagonist is its binding affinity, commonly expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a stronger binding affinity. The following table summarizes the binding affinities of Vofopitant and other selected NK1 antagonists for the human NK1 receptor.
| Compound | pKi | Ki (nM) | Reference |
| Vofopitant (GR205171) | 10.6 | ~0.025 | [1] |
| Aprepitant | 9.7 | ~0.2 | |
| Rolapitant | 9.18 | 0.66 | [1] |
| Maropitant | Not directly compared | Not directly compared |
Note: The pKi value for Vofopitant and Aprepitant are from a single comparative study, ensuring high comparability. The Ki value for Rolapitant is from a separate study. A directly comparable Ki value for Maropitant in human tissue was not available in the reviewed literature; its development has been primarily focused on veterinary applications.[2][3]
Experimental Methodologies
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of unlabeled NK1 receptor antagonists (like Vofopitant) by measuring their ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
- Homogenize tissue known to express NK1 receptors (e.g., human or gerbil brain striatum) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
- Centrifuge the homogenate to pellet the membranes.
- Wash the pellet by resuspending in fresh buffer and re-centrifuging.
- Resuspend the final pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR205171 or [3H]Substance P), and varying concentrations of the unlabeled competitor drug (e.g., Vofopitant, Aprepitant).
- To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled NK1 antagonist.
- Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Separation and Counting:
- Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
- Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor drug.
- Plot the specific binding as a function of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a graphical representation of the experimental workflow.
In Vivo Efficacy: The Gerbil Foot-Tapping Model
The gerbil foot-tapping model is a standard in vivo assay to assess the central activity of NK1 receptor antagonists. The model relies on the observation that central administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils.
1. Animal Preparation:
- Acclimate male Mongolian gerbils to the laboratory environment.
- Administer the test NK1 receptor antagonist (e.g., Vofopitant, Aprepitant, Maropitant) via the desired route (e.g., intraperitoneal, subcutaneous, or oral) at various doses and at a set time before the agonist challenge.[4][5]
2. Agonist Challenge:
- Administer a selective NK1 receptor agonist (e.g., GR73632) directly into the central nervous system, typically via intracerebroventricular (i.c.v.) injection, to induce the foot-tapping response.[6]
3. Behavioral Observation:
- Immediately after the agonist injection, place the gerbil in a transparent observation chamber.
- Record the number of hind-foot taps over a defined period (e.g., 5 minutes).
4. Data Analysis:
- Compare the number of foot taps in antagonist-treated animals to a vehicle-treated control group.
- Calculate the dose-dependent inhibition of the foot-tapping response for each antagonist.
- Determine the ID50 (the dose of the antagonist that inhibits the response by 50%).
The following diagram illustrates the logical flow of this experimental model.
NK1 Receptor Signaling Pathway
NK1 receptors are G-protein coupled receptors that primarily signal through the Gq alpha subunit. The binding of the endogenous ligand, Substance P, or the inhibition by an antagonist, modulates a cascade of intracellular events.
Upon activation by Substance P, the NK1 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation and inflammation. NK1 receptor antagonists, such as Vofopitant, competitively block the binding of Substance P, thereby inhibiting this signaling cascade.
The diagram below illustrates this signaling pathway.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of rac-Vofopitant-d3 as a Selective NK1 Receptor Ligand
This guide provides a comparative analysis of rac-Vofopitant-d3, benchmarked against its non-deuterated parent compound, Vofopitant, and the clinically approved NK1 receptor antagonist, Aprepitant. The data presented herein validates this compound as a high-affinity, selective ligand for the human neurokinin-1 (NK1) receptor.
The tachykinin NK1 receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P.[1][2] This system is critically involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[2][3][4] Consequently, selective NK1 receptor antagonists are valuable therapeutic agents, particularly for managing chemotherapy-induced nausea and vomiting (CINV).[3][5][6]
This compound is a deuterated form of Vofopitant (GR205171), a potent and selective NK1 receptor antagonist.[7] Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve a compound's metabolic profile and pharmacokinetic properties without altering its fundamental mechanism of action. Therefore, the in vitro binding and functional characteristics of this compound are expected to be identical to those of Vofopitant.
Comparative Analysis of Receptor Binding and Selectivity
The primary validation of a selective ligand involves quantifying its binding affinity for the target receptor and its relative lack of affinity for related off-target receptors. The following tables summarize the performance of Vofopitant against the well-characterized antagonist, Aprepitant.
Table 1: Comparative Binding Affinity for the Human NK1 Receptor
| Compound | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
| Vofopitant (parent of this compound) | 10.6[8][9] | 0.25 |
| Aprepitant (comparator) | ~9.0 - 10.0 | ~0.1 (IC50)[10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.[11][12] The Ki for Vofopitant was calculated from the reported pKi. Aprepitant's affinity is reported as an IC50 value, which is a potent measure comparable to Ki.[10]
Table 2: Receptor Selectivity Profile
| Compound | NK1 Affinity (pIC50 / IC50) | NK2 Affinity (pIC50 / IC50) | NK3 Affinity (pIC50 / IC50) | Selectivity (NK1 vs NK2/NK3) |
| Vofopitant | >9.0 | <5.0[8] | <5.0[8] | >10,000-fold vs NK2 & NK3[8] |
| Aprepitant | 0.1 nM[10] | 4500 nM[10] | 300 nM[10] | ~45,000-fold vs NK2; ~3,000-fold vs NK3[10] |
The data clearly demonstrates that Vofopitant, and by extension this compound, is a highly potent and selective antagonist for the human NK1 receptor, with performance characteristics comparable to the established drug Aprepitant.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding ligand validation.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Vofopitant - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vofopitant (GR 205171) | Neurokinin Receptor Antagonist | MCE [medchemexpress.cn]
- 10. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. simpleandpractical.com [simpleandpractical.com]
Vofopitant's High Selectivity for the Neurokinin-1 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount. This guide provides a detailed comparison of the binding affinity of rac-Vofopitant, a potent antagonist, for the human neurokinin-1 (NK1) receptor versus its affinity for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented underscores the high selectivity of Vofopitant for the NK1 receptor.
Vofopitant (also known as GR205171) is a well-characterized antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P.[1][2] The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][3] Consequently, NK1 receptor antagonists like Vofopitant have been investigated for their therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, anxiety, and depression.[2][4]
Comparative Binding Affinity of Vofopitant
Experimental data demonstrates that Vofopitant exhibits a very high affinity for the human NK1 receptor while displaying negligible affinity for the NK2 and NK3 receptors.[5][6] This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from interactions with other receptors.
The binding affinities of Vofopitant for the three neurokinin receptors are summarized in the table below.
| Receptor | Ligand | Binding Affinity (pKi) | Binding Affinity (Ki) | Binding Affinity (pIC50) | Binding Affinity (IC50) |
| Human NK1 | rac-Vofopitant | 10.6 | 0.025 nM | - | - |
| Rat NK1 | rac-Vofopitant | 9.5 | - | - | - |
| Ferret NK1 | rac-Vofopitant | 9.8 | - | - | - |
| Human NK2 | rac-Vofopitant | - | >10,000 nM[6] | <5.0[5] | >10,000 nM[6] |
| Human NK3 | rac-Vofopitant | - | >10,000 nM[6] | <5.0[5] | >10,000 nM[6] |
Data sourced from MedChemExpress and Cayman Chemical.[5][6]
Experimental Protocol: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol that illustrates the methodology used to assess the cross-reactivity of a compound like Vofopitant.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., rac-Vofopitant-d3) for the NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes expressing the human NK1, NK2, or NK3 receptor.
-
A radiolabeled ligand specific for each receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [¹²⁵I]-Neurokinin B for NK3).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Assay buffer.
-
Scintillation counter or gamma counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (high concentration of a non-radiolabeled ligand).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Neurokinin-1 Receptor Signaling Pathway
Upon binding of its endogenous ligand, Substance P, the NK1 receptor activates intracellular signaling cascades.[1] As a G protein-coupled receptor (GPCR), the NK1 receptor primarily couples to Gq and Gs heterotrimeric G proteins.[1] This activation leads to the production of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn modulate various cellular functions.[1][7] Antagonists like Vofopitant block the binding of Substance P, thereby inhibiting these downstream signaling events.
Caption: Simplified NK1 receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Vofopitant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated vs. Non-Deuterated Vofopitant: A Guide for Drug Development Professionals
Introduction
Vofopitant (GR205171) is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a key player in mediating the effects of Substance P.[1] While Vofopitant has shown promise in preclinical models for conditions such as emesis and anxiety, its clinical development was not pursued.[1] This guide provides a comparative analysis of the known properties of Vofopitant and explores the potential advantages of a deuterated analog. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, has emerged as a valuable strategy in drug development to improve pharmacokinetic profiles.[2] Although no direct comparative studies on a deuterated version of Vofopitant are publicly available, this guide will leverage data on non-deuterated Vofopitant and the established principles of deuteration to provide a comprehensive overview for researchers and drug development professionals.
Non-Deuterated Vofopitant: A Profile
Vofopitant is a high-affinity antagonist for the human NK1 receptor.[3] It has been investigated for its potential therapeutic applications in managing nausea, vomiting, and anxiety-related disorders.
Mechanism of Action
Vofopitant competitively binds to the NK1 receptor, thereby blocking the physiological effects of Substance P, a neuropeptide involved in pain transmission, inflammation, and the emetic reflex.[4] By inhibiting the Substance P/NK1 receptor signaling pathway, Vofopitant can potentially alleviate symptoms associated with these processes.
The Potential of Deuteration: A Theoretical Comparison
Deuteration can significantly alter the metabolic fate of a drug by strengthening the chemical bonds at specific positions, a phenomenon known as the kinetic isotope effect. This can lead to a reduced rate of metabolism, potentially resulting in an improved pharmacokinetic profile.[2]
Table 1: Comparative Profile of Non-Deuterated vs. Hypothetical Deuterated Vofopitant
| Parameter | Non-Deuterated Vofopitant | Hypothetical Deuterated Vofopitant (Expected Effects) | Supporting Rationale |
| Binding Affinity (pKi) | 10.6 (Human NK1 receptor)[3] | Unchanged | Deuteration typically does not alter receptor binding affinity. |
| Metabolism | Expected to be metabolized by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, similar to other NK1 antagonists.[5][6] | Reduced rate of metabolism. | The C-D bond is stronger than the C-H bond, slowing metabolic cleavage at the site of deuteration. |
| Half-life (t½) | Not explicitly reported, but likely subject to first-pass metabolism. | Increased half-life. | Slower metabolism leads to prolonged circulation in the body. |
| Bioavailability | Not explicitly reported. | Potentially increased oral bioavailability. | Reduced first-pass metabolism can lead to a higher proportion of the drug reaching systemic circulation. |
| Dosing Frequency | Potentially multiple times a day. | Potentially reduced dosing frequency (e.g., once daily). | A longer half-life allows for less frequent administration to maintain therapeutic concentrations. |
| Side Effect Profile | Generally well-tolerated in clinical trials.[7] | Potentially altered side effect profile or reduced metabolite-driven toxicity. | Changes in metabolic pathways could lead to the formation of different metabolites, potentially altering the safety profile. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Substance P/NK1 receptor signaling pathway and standard experimental workflows for evaluating NK1 receptor antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
-
Objective: To determine the binding affinity (Ki) of the test compound for the NK1 receptor.
-
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand (e.g., [³H]-Substance P).
-
Test compound (non-deuterated or deuterated Vofopitant).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.[8]
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.[9]
-
Calcium Mobilization Assay
-
Objective: To determine the functional antagonist activity (IC₅₀) of the test compound at the NK1 receptor.
-
Materials:
-
Cells endogenously or recombinantly expressing the NK1 receptor (e.g., U373 MG cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compound (non-deuterated or deuterated Vofopitant).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.[10]
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the NK1 receptor agonist (e.g., EC₈₀ of Substance P).[11]
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorescence plate reader.[10]
-
Determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium response.
-
Elevated Plus Maze for Anxiety-Like Behavior in Rodents
-
Objective: To assess the anxiolytic-like effects of the test compound in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[12]
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.[12]
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).[13]
-
Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.
-
An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.[14]
-
Conclusion
While direct comparative data for a deuterated Vofopitant is not available, the principles of deuteration strongly suggest the potential for an improved pharmacokinetic profile. A deuterated version of Vofopitant could theoretically offer advantages such as a longer half-life and increased bioavailability, potentially leading to a more favorable dosing regimen. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such a candidate, allowing for a thorough comparison of its binding affinity, functional potency, and in vivo efficacy against its non-deuterated counterpart. Further research into the synthesis and evaluation of a deuterated Vofopitant is warranted to explore these potential benefits.
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 14. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of rac-Vofopitant-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of target engagement for rac-Vofopitant-d3, a deuterated analog of the potent and selective neurokinin-1 (NK1) receptor antagonist, Vofopitant. While direct experimental data for this compound is not publicly available, this document outlines the established methodologies and presents a comparison with the well-characterized NK1 receptor antagonist, Aprepitant, to offer a predictive guide for preclinical and clinical research.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including pain, inflammation, and mood regulation.[1] Antagonists of this receptor have been investigated for their therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety.[1][2] Vofopitant (also known as GR205171) is a potent NK1 receptor antagonist that has been studied for social phobia and post-traumatic stress disorder.[3] The deuteration of Vofopitant to create this compound is a strategy employed to potentially modify its pharmacokinetic properties, such as by altering metabolic pathways and clearance rates, which could lead to an improved therapeutic profile.[4]
Establishing Target Engagement: A Critical Step
Confirming that a drug candidate interacts with its intended molecular target in vivo at therapeutically relevant doses is a cornerstone of drug development. For central nervous system (CNS) targets like the NK1 receptor, Positron Emission Tomography (PET) imaging is a powerful and quantitative technique to assess target engagement in living subjects.[5]
Comparative Analysis: this compound vs. Aprepitant
To illustrate the principles of in vivo target engagement for an NK1 receptor antagonist, this guide uses Aprepitant as a benchmark. Aprepitant is a clinically approved NK1 receptor antagonist for the prevention of CINV, and its in vivo target engagement has been extensively characterized using PET.[6][7][8][9]
Quantitative Comparison of NK1 Receptor Occupancy
The following table summarizes key in vivo target engagement parameters for Aprepitant, which can serve as a reference for designing and interpreting studies with this compound. It is anticipated that this compound would exhibit a similar relationship between plasma concentration and receptor occupancy, although the specific values may differ due to its modified pharmacokinetic profile.
| Parameter | Aprepitant (Human Studies) | This compound (Projected) | Reference |
| PET Radiotracer | [18F]SPA-RQ | [11C]GR205171 or other suitable NK1 tracer | [6][7] |
| Primary Brain Region of Interest | Striatum | Striatum | [6][8] |
| Plasma Concentration for 50% Occupancy (EC50) | ~10 ng/mL | To be determined | [6][7] |
| Plasma Concentration for 90% Occupancy (EC90) | ~100 ng/mL | To be determined | [6][7] |
| Dose for >90% Occupancy | ≥ 100 mg/day (oral) | To be determined | [6][7] |
Note: The deuteration in this compound may lead to a longer half-life and altered clearance compared to Vofopitant.[4][10] This could potentially result in sustained target occupancy at lower or less frequent doses.
Experimental Protocols
Detailed methodologies are crucial for the successful execution and interpretation of in vivo target engagement studies. Below are generalized protocols for PET imaging to assess NK1 receptor occupancy.
PET Imaging Protocol for NK1 Receptor Occupancy
Objective: To quantify the occupancy of NK1 receptors in the brain by this compound at various doses.
1. Subject Selection:
- Healthy human volunteers or appropriate animal models (e.g., non-human primates, gerbils).[8][11]
- Subjects should be screened for any conditions that might interfere with the study.
2. Radiotracer:
- A selective NK1 receptor PET radiotracer is required. [11C]GR205171 (the radiolabeled version of Vofopitant itself) would be a highly specific choice.[12] Alternatively, [18F]SPA-RQ has been successfully used in studies with Aprepitant.[5][6][7]
3. Study Design:
- A baseline PET scan is performed without the drug to measure the baseline density of available NK1 receptors.
- Subjects are then administered a single dose of this compound.
- A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of the drug.
- To establish a dose-occupancy relationship, different cohorts of subjects can be administered varying doses of this compound.
- Serial blood samples are collected to determine the plasma concentration of this compound.
4. Image Acquisition and Analysis:
- Dynamic PET scans are acquired over a period of 90-120 minutes following radiotracer injection.
- Arterial blood sampling is often performed to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.
- Brain regions of interest (ROIs), particularly the striatum (high NK1 receptor density) and cerebellum (low to negligible NK1 receptor density, often used as a reference region), are delineated on co-registered MRI scans.[6]
- The binding potential (BPND) of the radiotracer in the ROIs is calculated from the PET data.
- Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100
5. Data Interpretation:
- The relationship between plasma concentration of this compound and NK1 receptor occupancy is modeled to determine the EC50 and EC90 values.[6]
Visualizing Pathways and Workflows
Substance P / NK1 Receptor Signaling Pathway
Substance P, upon binding to the NK1 receptor (a G-protein coupled receptor), initiates a signaling cascade that leads to various cellular responses.
Caption: Substance P signaling cascade via the NK1 receptor and its inhibition by this compound.
Experimental Workflow for PET-based Receptor Occupancy
The following diagram illustrates the key steps in a clinical or preclinical study to determine the in vivo target engagement of this compound.
Caption: Workflow for determining in vivo NK1 receptor occupancy using PET imaging.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vofopitant - Wikipedia [en.wikipedia.org]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of central substance P receptor occupancy by aprepitant using small animal positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosaprepitant vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterising the plasma-target occupancy relationship of the neurokinin antagonist GSK1144814 with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Deuterium Kinetic Isotope Effect in rac-Vofopitant-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rac-Vofopitant-d3, a deuterated form of the neurokinin-1 (NK1) receptor antagonist, Vofopitant. Due to the limited availability of public data on this compound, this document presents a scientifically grounded, hypothetical comparison based on established principles of the deuterium kinetic isotope effect and predictive metabolic pathways of Vofopitant.
Vofopitant (GR205171) is a potent antagonist of the NK1 receptor, which has been investigated for its potential antiemetic and anxiolytic effects.[1] Like many pharmaceuticals, its clinical efficacy and safety are influenced by its pharmacokinetic profile, particularly its rate of metabolism. Deuterium substitution at a metabolically active site can significantly alter a drug's metabolic fate, a phenomenon known as the deuterium kinetic isotope effect.[2][3] This guide explores the theoretical advantages of this compound in this context.
Understanding the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant decrease in the rate of reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step.[2] This is because the carbon-deuterium (C-D) bond is stronger than the C-H bond. In drug metabolism, this effect can be harnessed to slow down the enzymatic breakdown of a drug, potentially leading to an improved pharmacokinetic profile.[2]
Predicted Metabolism of Vofopitant and the Rationale for Deuteration
While specific metabolic pathways for Vofopitant are not extensively published, drugs with similar structures, such as other NK1 receptor antagonists, undergo significant oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] Analysis of the Vofopitant structure reveals several potential sites for metabolism. A key potential site for oxidative metabolism is the benzylic position adjacent to the methoxy-substituted phenyl ring and the piperidine nitrogen. Cleavage of the C-H bond at this position is a likely rate-limiting step in its metabolism.
For the purpose of this guide, we hypothesize the synthesis of This compound , where the two hydrogen atoms at this benzylic position are replaced with deuterium atoms.
Hypothetical Performance Comparison: Vofopitant vs. This compound
The introduction of deuterium at the proposed metabolically labile site is predicted to confer several pharmacokinetic advantages to this compound over the non-deuterated parent compound. These are summarized in the table below.
| Pharmacokinetic Parameter | Vofopitant (Hypothetical) | This compound (Predicted) | Rationale for Difference |
| Metabolic Clearance (CL) | High | Lower | The stronger C-D bond at the site of metabolism is expected to slow down the rate of enzymatic oxidation by CYP enzymes, leading to reduced clearance. |
| Half-life (t½) | Short | Longer | A lower clearance rate would result in a longer elimination half-life, meaning the drug remains in the body for a longer period. |
| Oral Bioavailability (%F) | Moderate | Higher | Reduced first-pass metabolism in the liver due to the kinetic isotope effect would lead to a greater proportion of the orally administered dose reaching systemic circulation. |
| Peak Plasma Concentration (Cmax) | Lower | Higher | With increased bioavailability and a potentially slower initial distribution and elimination, a higher peak plasma concentration may be achieved. |
| Area Under the Curve (AUC) | Lower | Higher | The total drug exposure over time is expected to be significantly greater for the deuterated compound due to its slower metabolism and elimination. |
Experimental Protocols
To empirically validate the predicted benefits of this compound, the following key experiments would be essential.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Vofopitant and this compound in liver microsomes.
Protocol:
-
Human liver microsomes are incubated with Vofopitant and this compound at a concentration of 1 µM.
-
The incubation mixture contains a NADPH-regenerating system to support CYP enzyme activity.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The concentration of the parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The in vitro half-life (t½) and intrinsic clearance (CLint) for each compound are calculated from the disappearance rate of the parent drug.
Pharmacokinetic Study in a Preclinical Model (e.g., Sprague-Dawley Rats)
Objective: To compare the in vivo pharmacokinetic profiles of Vofopitant and this compound.
Protocol:
-
Two groups of rats are administered either Vofopitant or this compound at a dose of 5 mg/kg via oral gavage.
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentrations of Vofopitant and this compound in the plasma samples are determined by LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, CL, and t½) are calculated using appropriate software.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of rac-Vofopitant-d3 and First-Generation NK1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel deuterated neurokinin-1 (NK1) receptor antagonist, rac-Vofopitant-d3, against established first-generation antagonists such as aprepitant. This analysis is supported by available experimental data to benchmark its performance and potential advantages.
The tachykinin NK1 receptor and its endogenous ligand, Substance P, are key players in a variety of physiological processes, including the regulation of nausea and vomiting, pain, and inflammation. The development of NK1 receptor antagonists marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV). This guide delves into the pharmacological profile of this compound, a deuterated analog of Vofopitant (also known as GR205171), and juxtaposes its characteristics with those of pioneering first-generation antagonists.
Performance Comparison: Binding Affinity and Pharmacokinetics
The therapeutic efficacy of an NK1 antagonist is intrinsically linked to its binding affinity for the receptor and its pharmacokinetic profile. The following tables summarize the available data for this compound and the first-generation antagonist, aprepitant.
Table 1: Comparative NK1 Receptor Binding Affinity
| Compound | Receptor Species | Binding Parameter | Value | Citation |
| This compound (as Vofopitant/GR205171) | Human | pKi | 10.6 | [1] |
| Rat | pKi | 9.5 | [1] | |
| Ferret | pKi | 9.8 | [1] | |
| Gerbil (Striatum) | pKi | > Aprepitant | [2] | |
| Aprepitant | Human (cloned) | IC50 | 0.1 nM | [3] |
| Gerbil (Striatum) | pKi | < GR205171 | [2] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | This compound (as Vofopitant/GR205171) | Aprepitant | Citation |
| Time to Maximum Concentration (Tmax) | Data not available | ~4 hours | [4] |
| Terminal Half-life (t½) | Data not available | 9 to 13 hours | [5] |
| Oral Bioavailability | Data not available | ~60-65% | |
| Protein Binding | Data not available | >95% |
Data for this compound pharmacokinetics is limited in publicly available literature. Vofopitant was studied in clinical trials for social phobia and post-traumatic stress disorder, but detailed pharmacokinetic parameters from these studies are not readily accessible.[6][7][8]
In Vivo Efficacy: A Look at Preclinical Models
Preclinical studies, particularly in ferrets, are the gold standard for evaluating the anti-emetic potential of NK1 receptor antagonists. Vofopitant (GR205171) has demonstrated a potent and broad-spectrum anti-emetic activity against a variety of emetogens in animal models, including ferrets, shrews, and dogs.[5] While direct, head-to-head comparative studies with aprepitant detailing ED50 values are scarce in the reviewed literature, the available data suggests Vofopitant is a highly effective anti-emetic agent.
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section outlines the methodologies for key experiments used to characterize NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor Affinity
This assay quantifies the affinity of a compound for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound (e.g., this compound) for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand (e.g., [3H]Substance P or a high-affinity antagonist radioligand like [3H]GR205171).
-
Test compound (this compound) and reference compound (e.g., aprepitant).
-
Assay buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9][10][11]
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is used to assess the anti-emetic efficacy of a compound.
Objective: To evaluate the ability of a test compound to inhibit vomiting and retching induced by the chemotherapeutic agent cisplatin.
Animals: Male ferrets are commonly used for this model.[12][13]
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered (e.g., intravenously or orally) prior to the emetogen challenge.
-
Emetogen Challenge: Cisplatin is administered intravenously to induce emesis.[12][14]
-
Observation: The animals are observed for a defined period (e.g., several hours to days), and the number of retches and vomits are recorded.
-
Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated group. The dose required to produce a 50% reduction in emesis (ED50) can be calculated.[15]
NK1 Receptor Occupancy by Positron Emission Tomography (PET)
PET imaging is a non-invasive technique used to measure the in vivo binding of a drug to its target receptor in the brain.
Objective: To determine the percentage of NK1 receptors occupied by a test compound at different doses and time points.
Radioligand: A radiolabeled NK1 receptor antagonist, such as [11C]GR205171, is used as the tracer.[16][17][18]
Procedure:
-
Baseline Scan: A baseline PET scan is performed on the subject after injection of the radioligand to measure the baseline NK1 receptor availability.
-
Drug Administration: The subject is administered the test compound (e.g., this compound).
-
Post-dose Scans: Subsequent PET scans are performed at various time points after drug administration to measure the displacement of the radioligand by the test compound.
-
Data Analysis: The PET images are analyzed to quantify the binding of the radioligand in different brain regions. The receptor occupancy is calculated as the percentage reduction in radioligand binding from the baseline scan.[19][20]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for NK1 Antagonist Characterization.
Conclusion
This compound, based on the data for its non-deuterated form Vofopitant (GR205171), demonstrates high affinity for the human NK1 receptor, comparable to or exceeding that of some first-generation antagonists. Its broad-spectrum anti-emetic activity in preclinical models is well-established. However, a comprehensive head-to-head comparison with first-generation antagonists like aprepitant, particularly regarding in vivo potency (ED50) and a detailed human pharmacokinetic profile, requires further investigation. The deuteration of Vofopitant may offer altered metabolic stability and pharmacokinetic properties, a common rationale for such isotopic substitution, which warrants dedicated clinical studies. The experimental protocols and diagrams provided in this guide offer a framework for the continued evaluation and benchmarking of this and other novel NK1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vofopitant - Wikipedia [en.wikipedia.org]
- 7. A selective neurokinin-1 receptor antagonist in chronic PTSD: a randomized, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral blood flow changes after treatment of social phobia with the neurokinin-1 antagonist GR205171, citalopram, or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A positron emission tomography (PET) study to assess the degree of neurokinin-1 (NK<sub>1</sub>) receptor occupancy in the human brain after single doses of netupitant to healthy male subjects. - ASCO [asco.org]
- 18. researchgate.net [researchgate.net]
- 19. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (2S,3S)-N-[[2-[11C]Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenyl-piperidin-3-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Published Findings on rac-Vofopitant-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings related to Vofopitant (also known as GR205171), a potent neurokinin-1 (NK1) receptor antagonist. While specific experimental data for its deuterated isotopologue, rac-Vofopitant-d3, is not extensively published, this document will detail the properties of Vofopitant and explain the scientific context and common applications of its deuterated form in research and development.
Introduction to Vofopitant and the Role of Deuteration
Vofopitant is a highly selective antagonist of the tachykinin NK1 receptor.[1][2] It has been investigated for its potential therapeutic effects, including antiemetic and anxiolytic properties.[2][3]
This compound is a deuterated form of Vofopitant, meaning that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling does not typically alter the biological activity of the compound. Instead, its primary utility is in analytical and pharmacokinetic studies, where it serves as an ideal internal standard for mass spectrometry-based quantification of Vofopitant in biological samples. This is due to its identical chemical properties but distinct mass, allowing for precise differentiation and measurement.
Mechanism of Action: NK1 Receptor Antagonism
Vofopitant exerts its effects by blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a signaling cascade involving the activation of phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which modulates neuronal excitability and neurotransmitter release. By antagonizing this receptor, Vofopitant can inhibit these downstream effects.
Figure 1: Vofopitant's antagonism of the NK1 receptor signaling pathway.
Comparative Biological Activity and Selectivity
Vofopitant demonstrates high affinity for the NK1 receptor across different species and exhibits significant selectivity over other neurokinin receptors and various other receptor types.
| Receptor Target | Species/Assay | Affinity (pKi or pIC50) | Reference |
| NK1 Receptor | Human | 10.6 (pKi) | [1] |
| Rat | 9.5 (pKi) | [1] | |
| Ferret | 9.8 (pKi) | [1] | |
| NK2 Receptor | - | <5.0 (pIC50) | [1] |
| NK3 Receptor | - | <5.0 (pIC50) | [1] |
| 5-HT1A Receptor | Rat | 6.3 (pKi) | [1] |
| 5-HT1D Receptor | Bovine | 6.6 (pKi) | [1] |
| 5-HT2A Receptor | Rat | 6.5 (pKi) | [1] |
| Histamine H1 Receptor | - | 6.5 (pKi) | [1] |
| Histamine H2 Receptor | Guinea-pig | 6.6 (pKi) | [1] |
| Ca²⁺ Channel | Rat | 5.6 (pKi) | [1] |
Experimental Protocols
While detailed, step-by-step protocols for replicating the synthesis and testing of this compound are not available in the public domain, the following outlines the general methodologies used in the characterization of Vofopitant.
Radioligand Binding Assays for NK1 Receptor Affinity
These assays are performed to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells or tissues expressing the NK1 receptor.
-
Incubation : The membranes are incubated with a radiolabeled ligand that specifically binds to the NK1 receptor (e.g., [³H]-Substance P) and varying concentrations of the test compound (Vofopitant).
-
Separation : The bound and free radioligand are separated by rapid filtration.
-
Quantification : The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki).
Figure 2: Workflow for a typical radioligand binding assay.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as serotonin (5-HT), in the extracellular fluid of specific brain regions in living animals.
-
Probe Implantation : A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the frontal cortex).
-
Perfusion : The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection : Small molecules from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Drug Administration : Vofopitant and other agents (e.g., selective serotonin reuptake inhibitors) are administered to the animal.
-
Analysis : The collected dialysate samples are analyzed by high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
In Vivo Efficacy of Vofopitant
-
Antiemetic Effects : Vofopitant (at a dose of 0.1 mg/kg) has been shown to inhibit retching and vomiting induced by various emetogens in ferrets.[3]
-
Anxiolytic-like Activity : In gerbils, Vofopitant increased the number of entries into and the percentage of time spent in the open arms of the elevated plus maze at doses ranging from 0.3 to 5 mg/kg, which is indicative of anxiolytic-like effects.[3]
-
Interaction with SSRIs : Vofopitant (30 mg/kg, i.p.) was found to increase extracellular 5-HT levels in the frontal cortex of mice treated with the SSRI paroxetine.[1]
Application of this compound in Pharmacokinetic Studies
The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Vofopitant concentrations in biological matrices like plasma or brain tissue.
Figure 3: Use of this compound in a typical bioanalytical workflow.
This approach allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate and precise pharmacokinetic data for Vofopitant.
References
Safety Operating Guide
Proper Disposal of rac-Vofopitant-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of rac-Vofopitant-d3 is critical for protecting personnel and the environment. This potent tachykinin NK1 receptor antagonist, being a deuterium-labeled compound, requires stringent handling and disposal protocols due to its high toxicity.
Fatal if swallowed, in contact with skin, or if inhaled, this compound also poses a risk of causing damage to organs through prolonged or repeated exposure.[1] Adherence to the following procedures is mandatory for all researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with the necessary safety measures.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness) |
| Coat | Protective lab coat |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory | Use a certified respirator or work in a chemical fume hood |
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste, in strict accordance with national and local regulations.[1]
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink. Discharge into the environment must be strictly avoided.[1]
-
Keep in Original Container: Whenever possible, leave the waste chemical in its original, clearly labeled container.[1] This prevents misidentification and ensures that waste handlers are aware of the contents.
-
No Mixing with Other Waste: Do not mix this compound waste with other chemical waste streams.[1] This is to avoid unforeseen chemical reactions and to ensure proper disposal routing.
-
Handle Contaminated Materials as Hazardous: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be treated as hazardous waste and disposed of accordingly.
-
Uncleaned Containers: Empty containers that once held this compound must be handled and disposed of as if they still contain the product.[1]
-
Contact a Licensed Waste Disposal Service: The disposal of this compound must be carried out by a licensed and qualified hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department for the approved vendor and specific procedures.
-
Documentation: Maintain accurate records of the amount of this compound used and disposed of, in line with your institution's policies and local regulations.
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and prevent others from entering. Avoid breathing dust or vapors.[1] The cleanup should only be performed by trained personnel equipped with the appropriate PPE, including respiratory protection.[1] The spilled material should be carefully collected and placed in a sealed, labeled container for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling rac-Vofopitant-d3
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling rac-Vofopitant-d3. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a deuterated analog of Vofopitant, is a potent tachykinin NK1 receptor antagonist.[1][2] Due to its high potency, it must be handled with stringent safety measures to prevent occupational exposure.[3][4][5] The following guidelines are based on established protocols for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be implemented immediately.
Hazard Communication and Risk Assessment
A comprehensive risk assessment is the cornerstone of safely handling potent compounds. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates treating it as a compound with a high hazard potential. Key considerations include the compound's pharmacological activity, potential for dust generation, and the quantities being handled.
Key Safety Parameters for Potent Compounds:
| Parameter | Recommended Action | Reference |
| Occupational Exposure Limit (OEL) | In the absence of a specific OEL, a conservative default OEL for potent compounds (e.g., ≤10 µg/m³) should be adopted. | [5] |
| Hazard Categorization | Treat as a high-potency compound (e.g., Category 3 or 4), requiring stringent containment and handling procedures. | [3] |
| Health Hazards | Assume potential for high acute and chronic toxicity, possible irreversible effects, and sensitization. | [3] |
| Personal Protective Equipment (PPE) | Mandate the use of specialized PPE, including respiratory protection, double gloving, and dedicated lab coats. | [6][7] |
| Engineering Controls | All handling of powdered this compound must occur within a certified containment system, such as a glovebox or a chemical fume hood with appropriate filtration. | [3] |
| Disposal | All contaminated waste must be treated as hazardous and disposed of according to institutional and regulatory guidelines. | [4] |
Personal Protective Equipment (PPE) Protocol
The primary objective is to create a barrier between the researcher and the potent compound. The following multi-layered PPE approach is mandatory for all personnel handling this compound.
Gowning and Gloving:
-
Dedicated Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required. This should be donned before entering the designated handling area and removed before exiting.
-
Double Gloving: Wear two pairs of nitrile gloves. The outer pair should have extended cuffs that overlap with the sleeves of the lab coat. Change the outer gloves immediately following any suspected contamination or at regular intervals.
-
Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes and airborne particles.[8]
-
Footwear: Closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area.
Respiratory Protection:
-
For Powder Handling: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is required when handling the solid compound to prevent inhalation of airborne particles.
-
For Solution Handling: A fit-tested N95 respirator or a higher level of respiratory protection may be sufficient when handling dilute solutions, based on the risk assessment.
Operational Plan for Handling this compound
A systematic workflow is critical to minimize the risk of exposure. The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and non-reactive hazardous waste container. Do not dispose of down the drain.[7]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a validated procedure. If a validated procedure is not available, a generic cleaning with a suitable solvent followed by a detergent solution is recommended. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment. Regular review of safety procedures and ongoing training are essential components of a robust safety program.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
